Zotatifin
Description
This compound is a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), with potential antineoplastic activity. Upon administration of this compound, this agent targets and binds to elF4A, and promotes eIF4A binding to mRNA with specific polypurine motifs within their 5'-untranslated region (5'-UTR), leading to the formation of a stable sequence-specific ternary complex with eIF4A and mRNA (elF4A- this compound-mRNA). This results in the translational repression of key oncogenes and anti-apoptotic proteins involved in tumor cell proliferation, survival and metastasis, such as KRAS, Myc, myeloid cell leukemia-1 (Mcl-1), B-cell lymphoma 2 (Bcl-2), cyclin-dependent kinase (CDK) 4 and 6, cyclin D, fibroblast growth factor receptor (FGFR) 1 and 2, human epidermal growth factor receptor 2 (HER2; ERBB2), and beta-catenin. The inhibition of the expression of these oncogenes leads to the inhibition of various oncogenic signal transduction pathways. This inhibits proliferation and induces apoptosis in tumor cells. eIF4A, a RNA helicase and the rate-limiting component of the eukaryotic translation initiation complex, catalyzes the ATP-dependent unwinding of RNA duplexes and facilitates 43S ribosome scanning within the 5'-UTR. elF4A is activated by various oncogenic signaling pathways, including RAS/mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K)/AKT pathways, and regulates the translation of oncogenes and tumor survival factors with complex secondary structures within the 5'-UTRs that are required for tumor cell proliferation, survival and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
4-[(2S,3R,4S,5S,6R)-4-[(dimethylamino)methyl]-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-trien-6-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-31(2)16-20-23(18-8-6-5-7-9-18)28(19-12-10-17(15-29)11-13-19)27(33,25(20)32)24-21(36-28)14-22(34-3)30-26(24)35-4/h5-14,20,23,25,32-33H,16H2,1-4H3/t20-,23-,25-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCXWOACFWMQFO-WZWZCULESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1C(C2(C(C1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022536 | |
| Record name | Zotafin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098191-53-6 | |
| Record name | Zotatifin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098191536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotatifin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zotafin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOTATIFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EWN8Z05CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zotatifin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zotatifin (eFT226) is a first-in-class, selective, and potent small molecule inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the initiation of protein synthesis. Developed by eFFECTOR Therapeutics, this compound has demonstrated significant anti-tumor activity in a range of preclinical models and is currently under investigation in clinical trials for various solid tumors.[1][2][3] This technical guide provides an in-depth overview of the discovery, a plausible synthesis process, and the detailed mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound stems from the understanding that dysregulated protein synthesis is a hallmark of cancer.[4] Many oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, converge on the translation initiation machinery to promote the synthesis of proteins crucial for tumor growth, proliferation, and survival.[5][6] The eIF4F complex, which includes the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, is a key regulator of cap-dependent translation initiation.[7]
eIF4A, in particular, is an attractive therapeutic target as it unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a rate-limiting step for the translation of many oncoproteins that possess complex secondary structures in their 5'-UTRs.[8] Natural products of the rocaglamide family were identified as potent inhibitors of eIF4A.[9][10] However, their development as therapeutic agents was hampered by poor drug-like properties and synthetic complexity.[4][11] This led to a focused drug discovery effort to design a synthetic rocaglamide analogue with optimized physicochemical properties and potent anti-tumor activity, culminating in the discovery of this compound (eFT226).[4][11][12]
Mechanism of Action
This compound exerts its inhibitory effect on protein synthesis through a unique mechanism of action. It is a sequence-selective inhibitor of eIF4A.[9] Instead of directly inhibiting the enzymatic activity of eIF4A, this compound stabilizes the interaction between eIF4A and specific polypurine RNA sequence motifs (e.g., AGAGAG) within the 5'-UTRs of certain mRNAs.[5][13] This leads to the formation of a stable ternary complex consisting of eIF4A, the mRNA, and this compound.[6][11][13] The formation of this complex effectively clamps eIF4A onto the mRNA, stalling the scanning of the 43S pre-initiation complex and thereby inhibiting the translation of the downstream open reading frame.[5][6]
This sequence-selective inhibition leads to the downregulation of a specific subset of proteins, many of which are key oncogenic drivers. These include receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, cell cycle regulators such as Cyclin D1, and anti-apoptotic proteins like MCL-1.[5][8][14]
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | Target/Readout | IC50 / Kd | Reference |
| eIF4A Binding | Biochemical Assay | eIF4A binding to AGAGAG RNA | Kd = 0.021 µM (with this compound) | |
| eIF4A Binding | Biochemical Assay | eIF4A binding to AGAGAG RNA | Kd = 8.0 µM (without this compound) | |
| In Vitro Translation | MDA-MB-231 cells | AGAGAG 5'-UTR reporter | IC50 = 1.5 nM | [13] |
| In Vitro Translation | MDA-MB-231 cells | GGCGGC 5'-UTR reporter | IC50 = 13.8 nM | [13] |
| In Vitro Translation | MDA-MB-231 cells | CCGCCG 5'-UTR reporter | IC50 = 92.5 nM | [13] |
| In Vitro Translation | MDA-MB-231 cells | CAACAA 5'-UTR reporter | IC50 = 217.5 nM | [13] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | Cell Growth | GI50 < 15 nM | |
| Cell Proliferation | TMD8 (Lymphoma) | Cell Growth | GI50 = 4.1 nM | |
| Cell Proliferation | SU-DHL-2 (Lymphoma) | Cell Growth | GI50 = 3 nM | |
| Cell Proliferation | HBL1 (Lymphoma) | Cell Growth | GI50 = 5.6 nM | |
| Cell Proliferation | Pfeiffer (Lymphoma) | Cell Growth | GI50 = 3.7 nM | |
| Antiviral Activity | Vero E6 cells | SARS-CoV-2 NP protein biogenesis | IC90 = 37 nM | [13] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing | Outcome | Reference |
| TMD8 (Lymphoma) | 1 mg/kg, IV | 97% tumor growth inhibition | |
| HBL1 (Lymphoma) | 1 mg/kg, IV | 87% tumor growth inhibition | |
| Pfeiffer (Lymphoma) | 1 mg/kg, IV | 70% tumor growth inhibition | |
| SU-DHL-6 (Lymphoma) | 1 mg/kg, IV | 83% tumor growth inhibition | |
| SU-DHL-10 (Lymphoma) | 1 mg/kg, IV | 37% tumor growth inhibition | |
| Ramos (Lymphoma) | 1 mg/kg, IV | 75% tumor growth inhibition |
Experimental Protocols
Plausible Synthesis of this compound
While the precise, step-by-step synthesis of this compound by eFFECTOR Therapeutics is proprietary, a plausible synthetic route can be constructed based on the known synthesis of rocaglamide and its analogues, which share the same core cyclopenta[b]benzofuran structure.[5][7] The key steps would likely involve the construction of the benzofuranone core, followed by a [3+2] cycloaddition to form the cyclopentane ring with the desired stereochemistry.
Step 1: Synthesis of the Benzofuranone Core A substituted phenol would be the starting material. The synthesis would proceed through a series of reactions including acylation, and intramolecular cyclization to yield the core benzofuranone structure.
Step 2: [3+2] Cycloaddition The key step in forming the cyclopenta[b]benzofuran scaffold is a [3+2] cycloaddition reaction. This could be a photochemical cycloaddition between a 3-hydroxyflavone derivative (derived from the benzofuranone) and a substituted cinnamate derivative. This reaction establishes the critical stereocenters of the molecule.
Step 3: Functional Group Interconversion and Final Assembly Following the cycloaddition, a series of functional group manipulations would be required to install the final substituents found in this compound. This would include the introduction of the dimethylaminomethyl group and the cyano-substituted phenyl group. The final steps would involve deprotection and purification to yield this compound.
Biological Assays
Cell Proliferation Assay: Tumor cells are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for 72 hours. Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.[5]
Apoptosis Assay: Apoptosis can be measured by detecting the activity of caspases, key mediators of apoptosis. Cells are treated with this compound or vehicle control for a specified period (e.g., 48 hours). Caspase-3/7 activity is then measured using a luminescent substrate-based assay (e.g., Caspase-Glo® 3/7 Assay). An increase in luminescence indicates the induction of apoptosis.[5]
Western Blot Analysis: To determine the effect of this compound on the protein levels of its targets, cells are treated with the compound for a specified time (e.g., 24 hours). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., HER2, FGFR1/2, Cyclin D1) and a loading control (e.g., β-actin). Protein bands are visualized using a chemiluminescent substrate.[5]
Polysome Profiling: This technique is used to assess the translation status of specific mRNAs. Cells treated with this compound or vehicle are lysed in the presence of cycloheximide to "freeze" ribosomes on the mRNA. The lysate is then fractionated by sucrose density gradient centrifugation. The fractions corresponding to monosomes and polysomes are collected, and the RNA is extracted. The abundance of specific mRNAs in each fraction is quantified by RT-qPCR to determine their association with translating ribosomes. A shift from polysome to monosome fractions indicates translational repression.[5]
Luciferase Reporter Assay: To confirm the 5'-UTR-dependent mechanism of this compound, luciferase reporter constructs are created where the 5'-UTR of a target gene (e.g., HER2, FGFR1) is cloned upstream of the luciferase coding sequence. These constructs are transfected into cells, which are then treated with this compound. A decrease in luciferase activity indicates that this compound is inhibiting translation through the specific 5'-UTR.[5]
Nascent Protein Synthesis Assay: This assay directly measures the rate of new protein synthesis. Cells are treated with this compound or vehicle and then incubated with a puromycin analogue, such as O-propargyl-puromycin (OPP), which is incorporated into newly synthesized polypeptide chains. The incorporated OPP can then be detected by fluorescence microscopy or flow cytometry after a click chemistry reaction with a fluorescent azide. A decrease in fluorescence intensity indicates an inhibition of global protein synthesis.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a generalized workflow for its discovery and preclinical evaluation.
Caption: Signaling pathways activating eIF4A-mediated translation and the inhibitory action of this compound.
Caption: A generalized workflow for the discovery and development of this compound.
Conclusion
This compound represents a promising novel approach to cancer therapy by targeting the fundamental process of protein synthesis through a unique, sequence-selective mechanism of action. Its ability to downregulate a network of key oncoproteins provides a strong rationale for its continued development as a monotherapy and in combination with other targeted agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and mechanism of this compound, offering valuable insights for researchers and clinicians in the field of oncology drug development. As clinical data continues to emerge, the full therapeutic potential of this compound will be further elucidated.
References
- 1. Discovery of RNA-Protein Molecular Clamps Using Proteome-Wide Stability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biospace.com [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9957277B2 - eIF4A-inhibiting compounds and methods related thereto - Google Patents [patents.google.com]
- 7. Progress in the total synthesis of rocaglamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Synthesis of cyclopenta[b]benzofurans via biomimetic oxidative phenol–enamine [3 + 2] cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Unprecedented stereoselective synthesis of cyclopenta[b]benzofuran derivatives and their characterisation assisted by aligned media NMR and 13C chemical shift ab initio predictions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Zotatifin (eFT226): A Technical Guide to a First-in-Class eIF4A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotatifin, also known as eFT226, is a potent and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the initiation of protein synthesis. By targeting eIF4A, this compound disrupts the translation of a specific subset of mRNAs, particularly those encoding oncoproteins crucial for tumor growth and survival. This technical guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and preclinical data, intended for researchers and professionals in the field of drug development.
Chemical Structure and Molecular Properties
This compound is a structurally complex molecule with the chemical formula C28H29N3O5.[1][2] Its development as a first-in-class inhibitor of eIF4A marks a significant advancement in targeting the translational machinery for therapeutic benefit.
| Property | Value | Reference |
| Molecular Formula | C28H29N3O5 | [1][2][3][4] |
| Molecular Weight | 487.55 g/mol | [1][5] |
| IUPAC Name | 4-[(2S,3R,4S,5S,6R)-4-[(dimethylamino)methyl]-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-trien-6-yl]benzonitrile | [3] |
| CAS Number | 2098191-53-6 | [1][2] |
| SMILES Code | N#CC1=CC=C([C@@]2(O3)--INVALID-LINK--N=C4OC)(O)--INVALID-LINK----INVALID-LINK--C)[C@H]2C5=CC=CC=C5)C=C1 | [1] |
Mechanism of Action: Targeting Translational Initiation
This compound exerts its anticancer effects through a novel mechanism of action. It is a selective inhibitor of eIF4A, a key component of the eIF4F complex which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[1][4]
The activity of eIF4A is often upregulated in cancer through the activation of signaling pathways such as the PI3K/AKT/mTOR and RAS/ERK pathways, which are frequently driven by receptor tyrosine kinases (RTKs).[1][4] this compound functions by promoting the binding of eIF4A to specific polypurine motifs within the 5'-UTRs of a subset of mRNAs.[1][3] This creates a stable ternary complex of eIF4A-Zotatifin-mRNA, which stalls the 43S pre-initiation complex and selectively represses the translation of key oncoproteins.[1][3]
Proteins whose expression is downregulated by this compound include critical drivers of cell proliferation and survival such as MYC, CYCLIN D1/3, BCL2, and MCL1.[1] Furthermore, this compound has been shown to inhibit the translation of RTKs themselves, including HER2 and FGFR1/2, creating a feedback loop that further dampens oncogenic signaling.[1][4]
References
- 1. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial: NCT04092673 - My Cancer Genome [mycancergenome.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Zotatifin (eFT226): A Deep Dive into the Mechanism of Action of a First-in-Class eIF4A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zotatifin (eFT226) is a novel, first-in-class selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a pivotal role in the translation of a subset of mRNAs, many of which encode oncoproteins. By forming a unique ternary complex with eIF4A and specific polypurine sequences within the 5'-untranslated regions (5'-UTRs) of these mRNAs, this compound effectively converts eIF4A into a sequence-specific translational repressor. This targeted approach leads to the downregulation of key cancer drivers, including receptor tyrosine kinases (RTKs), KRAS, and cyclins, thereby inhibiting tumor growth and inducing apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Introduction
The dysregulation of protein synthesis is a hallmark of cancer. Many oncogenic signaling pathways, such as the PI3K/AKT/mTOR and RAS/ERK pathways, converge on the translation initiation machinery to promote the synthesis of proteins essential for tumor growth, proliferation, and survival. The eIF4F complex, which is responsible for recruiting ribosomes to the 5' cap of mRNAs, is a critical node in this process. eIF4A, an ATP-dependent RNA helicase and a key component of the eIF4F complex, is responsible for unwinding complex secondary structures in the 5'-UTRs of mRNAs, a prerequisite for the translation of a subset of transcripts that are often potent oncoproteins.
This compound (eFT226) is a potent and selective small molecule inhibitor of eIF4A. Its unique mechanism of action, which involves clamping eIF4A onto specific mRNA sequences, offers a promising therapeutic strategy for a range of cancers dependent on the dysregulated translation of oncogenes.
Core Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of eIF4A-mediated translation. This is achieved through a sequence-dependent process:
-
Ternary Complex Formation : this compound binds to the eIF4A protein. This binary complex then exhibits an increased affinity for specific polypurine-rich sequences (e.g., AGAGAG) or G-quadruplex structures present in the 5'-UTRs of certain mRNAs.[1] This results in the formation of a stable ternary complex consisting of eIF4A, this compound, and the target mRNA.[1]
-
Translational Repression : The formation of this stable ternary complex effectively "clamps" eIF4A onto the mRNA, preventing the scanning of the 43S pre-initiation complex. This steric hindrance blocks the ribosome from reaching the start codon, thereby inhibiting the initiation of translation for that specific mRNA.[2]
-
Selective Targeting of Oncoproteins : The mRNAs that are most sensitive to this compound's inhibitory action are those with long, complex 5'-UTRs containing the specific polypurine motifs. These often encode for potent oncoproteins that are critical for tumor cell survival and proliferation, such as receptor tyrosine kinases (HER2, FGFR1/2), components of the RAS signaling pathway (KRAS), and cell cycle regulators (Cyclin D1, CDK4/6).[3]
Signaling Pathway Interruption
This compound's inhibition of oncoprotein translation has significant downstream effects on key cancer-promoting signaling pathways:
-
PI3K/AKT/mTOR Pathway : By downregulating the expression of RTKs like HER2 and FGFR1/2, this compound can attenuate the activation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2][4] The sensitivity of tumor models to this compound has been shown to correlate with high basal levels of mTOR activity.[4]
-
RAS/ERK Pathway : this compound's ability to inhibit the translation of KRAS and other components of the MAPK pathway leads to the suppression of this critical signaling cascade involved in cell proliferation, differentiation, and survival.[3]
The dual inhibition of these major oncogenic pathways contributes to the potent anti-tumor activity of this compound.
Quantitative Data
In Vitro Efficacy
| Parameter | Value | Cell Line/System | 5'-UTR Sequence | Reference(s) |
| IC50 (eIF4A) | 2 nM | N/A | N/A | [5][6] |
| IC50 (in vitro translation) | 1.5 nM | MDA-MB-231 | AGAGAG | [5] |
| 13.8 nM | MDA-MB-231 | GGCGGC | [5] | |
| 92.5 nM | MDA-MB-231 | CCGCCG | [5] | |
| 217.5 nM | MDA-MB-231 | CAACAA | [5] | |
| GI50 (Anti-proliferative) | <15 nM | MDA-MB-231 | N/A | [5] |
In Vivo Efficacy (Xenograft Models)
| Xenograft Model | Treatment (Dose, Schedule) | Tumor Growth Inhibition (%) | Reference(s) |
| TMD8 | 1 mg/kg (IV) | 97% | [5] |
| HBL1 | 1 mg/kg (IV) | 87% | [5] |
| Pfeiffer | 1 mg/kg (IV) | 70% | [5] |
| SU-DHL-6 | 1 mg/kg (IV) | 83% | [5] |
| SU-DHL-10 | 1 mg/kg (IV) | 37% | [5] |
| Ramos | 1 mg/kg (IV) | 75% | [5] |
| JIMT-1 (HER2amp) | 1 mg/kg (Q4D) | 30% | [2] |
| JIMT-1 (HER2amp) + Alpelisib | 1 mg/kg this compound (Q4D) + 50 mg/kg Alpelisib (QD) | 103% (regression) | [2] |
| MFM-223 (FGFR2amp) | 0.1 mg/kg (Q4D) | 96% | [7] |
| MFM-223 (FGFR2amp) + Ipatasertib | 0.1 mg/kg this compound (Q4D) + 50 mg/kg Ipatasertib (QD) | 140% (regression) | [7] |
Clinical Trial Data (NCT04092673) - ER+ Metastatic Breast Cancer
| Cohort | Treatment | Patient Population | Confirmed Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference(s) |
| Doublet | This compound + Fulvestrant | Heavily pretreated (median 7 prior lines) | 5.9% | 41% | [7] |
| Triplet | This compound + Fulvestrant + Abemaciclib | Heavily pretreated (median 4 prior lines) | 21% | 74% | [7] |
Experimental Protocols
Disclaimer: The following are representative protocols based on available information. Specific details may vary between studies.
In Vitro Translation Assay
Objective: To determine the inhibitory effect of this compound on the translation of specific mRNAs.
Methodology:
-
Cell Line and Transfection: MDA-MB-231 cells are transiently transfected with reporter constructs containing a luciferase gene downstream of various 5'-UTR sequences (e.g., AGAGAG, GGCGGC, CCGCCG, CAACAA).
-
Treatment: Transfected cells are treated with a dose range of this compound (e.g., 0.0001 µM to 1 µM) or DMSO as a vehicle control for a specified period (e.g., 72 hours).
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of luciferase activity against the log concentration of this compound.
Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., TMD8, JIMT-1) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered intravenously (IV) at specified doses and schedules (e.g., 1 mg/kg, every 4 days). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Apoptosis Assay (Caspase-3/7 Activation)
Objective: To assess the induction of apoptosis by this compound in cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are seeded in multi-well plates and treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 48 hours).
-
Caspase-Glo 3/7 Assay: A luminescent caspase-3/7 substrate is added to the cells according to the manufacturer's protocol (e.g., Promega).
-
Luminescence Reading: The luminescence, which is proportional to caspase-3/7 activity, is measured using a plate reader.
-
Data Analysis: The fold induction of apoptosis is calculated by normalizing the luminescence of treated cells to that of the control cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eFFECTOR Therapeutics Reports Positive Interim Results in this compound (eFT226) Phase 1/2 Clinical Trial at ASCO 2022 Showing Safety and Tolerability, and Initial Signals of Clinical Activity - BioSpace [biospace.com]
- 4. drughunter.com [drughunter.com]
- 5. pharmexec.com [pharmexec.com]
- 6. Clinical Trial: NCT04092673 - My Cancer Genome [mycancergenome.org]
- 7. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Zotatifin (eFT226): A Deep Dive into eIF4A Inhibition for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The dysregulation of protein synthesis is a hallmark of cancer, enabling the uncontrolled proliferation and survival of malignant cells. A critical control point in this process is the initiation of mRNA translation, which is frequently hijacked by cancer cells to selectively upregulate the expression of oncogenes and other proteins essential for tumor progression. The eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase component of the eIF4F complex, plays a pivotal role in this process by unwinding complex secondary structures in the 5'-untranslated regions (5'-UTRs) of specific mRNAs. This activity facilitates the binding of the ribosome and subsequent protein synthesis. Zotatifin (eFT226) is a potent and selective small molecule inhibitor of eIF4A that has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer cells, and the experimental methodologies used to characterize its activity.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a unique mechanism of action that targets the function of eIF4A. Unlike conventional enzyme inhibitors that block the active site, this compound functions as a molecular "clamp," increasing the affinity of eIF4A for specific polypurine RNA sequence motifs found in the 5'-UTRs of a subset of mRNAs.[1][2] This leads to the formation of a stable ternary complex between eIF4A, this compound, and the target mRNA.[3] This "clamping" action stalls the scanning 43S pre-initiation complex, thereby selectively inhibiting the translation of mRNAs that harbor these specific sequence motifs.[1][4]
Many of the mRNAs that are sensitive to this compound-mediated translational repression encode for key oncoproteins, survival factors, and cell cycle regulators. These include receptor tyrosine kinases (RTKs) such as HER2 and FGFR1/2, components of the KRAS signaling pathway, cyclins (e.g., Cyclin D1), and anti-apoptotic proteins like BCL-2 and MCL-1.[1][5][6] By downregulating the expression of these critical cancer drivers, this compound can induce cell cycle arrest, apoptosis, and tumor growth inhibition.[1][2]
Signaling Pathway Context: The PI3K/AKT/mTOR Axis
The activity of the eIF4F complex, including eIF4A, is tightly regulated by major oncogenic signaling pathways, most notably the PI3K/AKT/mTOR pathway.[1][2] This pathway is frequently hyperactivated in cancer and promotes protein synthesis to support cell growth and proliferation. As illustrated in the signaling pathway diagram below, mTORC1, a downstream effector of AKT, phosphorylates the 4E-binding proteins (4E-BPs), causing their dissociation from eIF4E and allowing for the assembly of the active eIF4F complex. By targeting eIF4A, this compound acts downstream of this major oncogenic signaling cascade, providing a strategic point of intervention.
Caption: this compound's mechanism of action within the PI3K/AKT/mTOR signaling pathway.
Quantitative Data on this compound's Activity
The anti-cancer activity of this compound has been quantified in numerous preclinical studies. The following tables summarize key data on its potency and efficacy in various cancer cell lines.
In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Target Oncogene | IC50 / GI50 (nM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | 15 (GI50) | [7] |
| Various B-cell Lymphoma Lines | B-cell Lymphoma | MYC, BCL2 | 3 - 11.2 (GI50) | |
| RTK-driven cell lines (e.g., HER2+, FGFR1/2 amplified) | Various Solid Tumors | HER2, FGFR1/2 | 0.8 - 4.2 (IC50 for 5'-UTR reporter constructs) | [1] |
| MDA-MB-231 (transfected) | Triple-Negative Breast Cancer | AGAGAG 5'-UTR reporter | 1.5 (IC50) | [3] |
| MDA-MB-231 (transfected) | Triple-Negative Breast Cancer | GGCGGC 5'-UTR reporter | 13.8 (IC50) | [3] |
| MDA-MB-231 (transfected) | Triple-Negative Breast Cancer | CCGCCG 5'-UTR reporter | 92.5 (IC50) | [3] |
| MDA-MB-231 (transfected) | Triple-Negative Breast Cancer | CAACAA 5'-UTR reporter | 217.5 (IC50) | [3] |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Citation |
| TMD8 | B-cell Lymphoma | 0.001 - 1 mg/kg | 97 | |
| HBL1 | B-cell Lymphoma | 0.001 - 1 mg/kg | 87 | |
| Pfeiffer | B-cell Lymphoma | 0.001 - 1 mg/kg | 70 | |
| SU-DHL-6 | B-cell Lymphoma | 0.001 - 1 mg/kg | 83 | |
| Ramos | B-cell Lymphoma | 0.001 - 1 mg/kg | 75 | |
| RTK-driven xenografts | Various Solid Tumors | 1 mg/kg (or 0.1 mg/kg for OE19) | >55% in sensitive models | [1] |
Key Experimental Protocols
The characterization of this compound's activity relies on a suite of established molecular and cellular biology techniques. Detailed below are protocols for key experiments cited in the literature.
Polysome Profiling
Polysome profiling is used to assess the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes (mRNAs with multiple ribosomes) through a sucrose density gradient. A shift of an mRNA from the polysome-bound fractions to the lighter, non-polysome fractions upon drug treatment indicates translational inhibition.
Materials:
-
Polysome Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide, RNase inhibitors).
-
Sucrose solutions (e.g., 15% and 50% w/v in lysis buffer without detergent).
-
Cycloheximide (100 mg/mL stock).
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41 Ti).
-
Gradient maker and fraction collector with a UV detector.
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Pre-treat cells with 100 µg/mL cycloheximide for 5-15 minutes to "freeze" ribosomes on the mRNA.
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in ice-cold polysome lysis buffer.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.
-
Prepare a linear 15-50% sucrose gradient in ultracentrifuge tubes.
-
Carefully layer the clarified lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 36,000 rpm) for 3 hours at 4°C.
-
Fractionate the gradient using a fraction collector while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
Isolate RNA from the collected fractions for subsequent analysis (e.g., RT-qPCR) to determine the distribution of specific mRNAs across the gradient.
Cell Viability and Proliferation Assays
These assays are used to determine the effect of this compound on cell growth and survival.
Materials:
-
Cancer cell lines of interest.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar tetrazolium-based assays (MTT, MTS, XTT, WST-1).
-
Plate reader capable of measuring luminescence or absorbance.
Procedure (using CellTiter-Glo® as an example):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting
Western blotting is used to quantify the expression levels of specific proteins in response to this compound treatment.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., HER2, FGFR1/2, Cyclin D1, BCL-2, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Experimental Workflow for this compound Evaluation
The preclinical evaluation of an anti-cancer agent like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for a range of cancers by targeting the fundamental process of mRNA translation. Its unique mechanism of action, which involves the selective inhibition of the translation of key oncogenes, provides a compelling rationale for its continued development. The sensitivity of this compound in tumors with high mTOR pathway activity underscores the potential for biomarker-driven patient selection.[1][2] Furthermore, the ability of this compound to overcome resistance to other targeted therapies, such as PI3K/AKT inhibitors, highlights its potential in combination regimens.[1]
Ongoing and future research will continue to delineate the full spectrum of this compound's anti-cancer activity, identify additional biomarkers of response, and explore novel combination strategies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of eIF4A inhibition with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The mTOR/PI3K and MAPK pathways converge on eIF4B to control its phosphorylation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | this compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors [frontiersin.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
Zotatifin's Role in Translational Repression of Oncogenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zotatifin (eFT226) is a novel, potent, and sequence-selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the translation of a subset of messenger RNAs (mRNAs) with complex 5' untranslated regions (5'-UTRs).[1][2] These mRNAs often encode for key oncogenes and survival proteins that are frequently dysregulated in cancer. This compound exerts its anti-tumor activity by clamping eIF4A onto specific polypurine motifs within the 5'-UTRs of these target mRNAs, thereby stalling ribosome scanning and repressing their translation.[3][4] This targeted approach leads to the downregulation of multiple oncoproteins, including receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, cell cycle regulators such as Cyclin D1, and transcription factors like MYC, making it a promising therapeutic strategy for a range of malignancies.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of preclinical and clinical data, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Sequence-Selective Translational Repression
This compound's mechanism of action is distinct from conventional kinase inhibitors. It functions by increasing the affinity of eIF4A for specific polypurine-rich RNA sequences, effectively converting eIF4A from a general helicase into a sequence-specific translational repressor.[3][4] This leads to the formation of a stable ternary complex of eIF4A-Zotatifin-mRNA, which physically obstructs the progression of the 43S pre-initiation complex along the 5'-UTR, thereby inhibiting translation initiation.[1][7]
The selectivity of this compound is dictated by the presence of these polypurine motifs, which are enriched in the 5'-UTRs of numerous oncogenes.[2][3] This sequence-selective inhibition allows for a therapeutic window, as the translation of most housekeeping genes, which typically have simpler 5'-UTRs, is largely unaffected.
Signaling Pathways and Key Oncogenic Targets
This compound's therapeutic potential stems from its ability to downregulate a network of cancer-driving proteins. The activity of eIF4A is often enhanced in cancer through the activation of the PI3K/AKT/mTOR and RAS/ERK signaling pathways, creating a dependency on eIF4A for the translation of oncogenes required for tumor growth and survival.[2][3]
A diagram illustrating the central role of eIF4A in integrating signals from the PI3K/AKT and RAS/ERK pathways and how this compound intervenes is presented below.
Caption: this compound targets the eIF4F complex to inhibit oncoprotein translation.
Key oncogenic proteins translationally repressed by this compound include:
Quantitative Data Presentation
In Vitro Activity of this compound
The following tables summarize the in vitro potency of this compound across various cancer cell lines.
Table 1: this compound IC50 Values for Inhibition of Reporter Gene Expression with Different 5'-UTRs [10]
| 5'-UTR Sequence | Cell Line | IC50 (nM) |
| AGAGAG | MDA-MB-231 | 1.5 |
| GGCGGC | MDA-MB-231 | 13.8 |
| CCGCCG | MDA-MB-231 | 92.5 |
| CAACAA | MDA-MB-231 | 217.5 |
Table 2: this compound GI50 Values in B-cell Lymphoma Cell Lines [10]
| Cell Line | GI50 (nM) |
| TMD8 | 4.1 |
| SU-DHL-2 | 3 |
| HBL1 | 5.6 |
| Pfeiffer | 3.7 |
| SU-DHL-6 | 5.3 |
| SU-DHL-10 | 7.3 |
| VAL | 6.6 |
| Carnaval | 4.4 |
| U2973 | 4.2 |
| Ramos | 4.6 |
| Jeko1 | 7.9 |
| Mino | 11.2 |
| Rec-1 | 11.8 |
In Vivo Anti-Tumor Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in various xenograft models.
Table 3: Tumor Growth Inhibition (%TGI) in Xenograft Models Treated with this compound (1 mg/kg) [10]
| Xenograft Model | Tumor Growth Inhibition (%) |
| TMD8 | 97 |
| HBL1 | 87 |
| Pfeiffer | 70 |
| SU-DHL-6 | 83 |
| SU-DHL-10 | 37 |
| Ramos | 75 |
Clinical Trial Data in ER+ Breast Cancer (NCT04092673)
This compound has shown promising activity in heavily pretreated patients with ER+ metastatic breast cancer.
Table 4: Efficacy of this compound Combinations in ER+ Metastatic Breast Cancer [1][3][4][11]
| Combination | Number of Patients (evaluable) | Confirmed Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| This compound + Fulvestrant + Abemaciclib | 19 | 21% | 43% (in a cohort of 7 patients) |
| This compound + Fulvestrant | 17 | 5.9% | 41% |
Experimental Protocols
Western Blot Analysis for Oncoprotein Downregulation
Objective: To determine the effect of this compound on the protein levels of target oncogenes.
Methodology: [2]
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., MDA-MB-361 for HER2, SNU-16 for FGFR2) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of antibodies and dilutions:
-
anti-HER2 (1:1000)
-
anti-FGFR1/2 (1:1000)
-
anti-Cyclin D1 (1:1000)
-
anti-MYC (1:1000)
-
anti-β-actin (1:5000, as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Polysome Profiling for Translational Repression
Objective: To assess the effect of this compound on the association of target mRNAs with ribosomes, indicating translational activity.
-
Cell Treatment and Lysis: Treat cells (e.g., MDA-MB-361) with this compound (e.g., 20 nM for 3 hours) or DMSO. Prior to lysis, add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes to arrest translation. Lyse the cells in a buffer containing cycloheximide and RNase inhibitors.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for a specified time (e.g., 2 hours) at 4°C.
-
Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
RNA Extraction and Analysis: Extract RNA from each fraction. Perform quantitative RT-PCR (qRT-PCR) to determine the distribution of specific mRNAs (e.g., HER2, GAPDH as a control) across the gradient. A shift of a target mRNA from the polysome fractions to the monosome or sub-monosome fractions upon this compound treatment indicates translational repression.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology: [2]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., NCI-H1581 for FGFR1 amplification, NCI-H716 for FGFR2 amplification) mixed with Matrigel into the flanks of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) intravenously (IV) on a specified schedule (e.g., every 4 days).
-
Tumor Measurement and Data Analysis: Measure tumor volume with calipers at regular intervals. At the end of the study, calculate the percent tumor growth inhibition (%TGI) compared to the vehicle-treated group.
Mandatory Visualizations
Experimental Workflow for Assessing this compound's In Vitro Activity
Caption: In vitro workflow to evaluate this compound's effects.
Logical Relationship of this compound's Mechanism
Caption: Logical flow of this compound's mechanism of action.
Conclusion and Future Directions
This compound represents a promising new class of anti-cancer agents that target the translational machinery, a critical node in oncogenic signaling. Its unique sequence-selective mechanism of action allows for the targeted downregulation of a broad spectrum of oncoproteins, leading to potent anti-tumor activity in preclinical models and encouraging clinical responses, particularly in ER+ breast cancer. The ongoing clinical development of this compound, both as a single agent and in combination with other targeted therapies, will further elucidate its therapeutic potential across a range of malignancies. Future research should focus on identifying predictive biomarkers of response to this compound and exploring rational combination strategies to overcome resistance and improve patient outcomes.
References
- 1. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase reporter assay [bio-protocol.org]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. Regulation of Translational Efficiency by Disparate 5′ UTRs of PPARγ Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 6. eFFECTOR Therapeutics Announces Publication of this compound Preclinical Data in Frontiers in Oncology - BioSpace [biospace.com]
- 7. Analysis of Translational Regulation Using Polysome Profiling and Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. moleculardevices.com [moleculardevices.com]
Zotatifin: A Selective Inhibitor of RNA Helicase eIF4A for Oncogenic Translational Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Zotatifin (eFT226) is a first-in-class, potent, and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1][2] By forming a stable ternary complex with eIF4A and specific polypurine motifs within the 5'-untranslated regions (5'-UTRs) of select mRNAs, this compound effectively stalls the scanning of the pre-initiation complex, leading to translational repression of key oncogenes.[1][3] This unique mechanism of action provides a powerful strategy to target the convergence of major oncogenic signaling pathways, such as PI3K/AKT/mTOR and RAS/ERK, which are frequently dysregulated in cancer.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction to eIF4A and Its Role in Cancer
The eukaryotic translation initiation factor 4A (eIF4A) is a critical component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[6] eIF4A is an ATP-dependent RNA helicase that unwinds complex secondary structures in the 5'-UTRs of mRNAs, a crucial step for the initiation of cap-dependent translation.[7] Many oncogenic transcripts, including those encoding for receptor tyrosine kinases (RTKs), cell cycle regulators (e.g., Cyclin D1), and anti-apoptotic proteins (e.g., BCL-2, MCL-1), possess highly structured 5'-UTRs, making their translation particularly dependent on eIF4A activity.[1][8] In numerous cancers, signaling pathways like PI3K/AKT and RAS/ERK are constitutively active, leading to the hyperactivation of eIF4A and subsequent overexpression of these oncoproteins, driving tumor growth, proliferation, and survival.[3][4] Therefore, selective inhibition of eIF4A presents a promising therapeutic strategy to simultaneously downregulate multiple oncogenic drivers.[5]
This compound: Mechanism of Action
This compound exerts its inhibitory effect through a novel mechanism. Instead of competing with ATP, it binds to eIF4A and increases its affinity for specific polypurine RNA sequence motifs.[3] This leads to the formation of a highly stable ternary complex (eIF4A-Zotatifin-mRNA), which acts as a roadblock for the scanning 43S pre-initiation complex.[1][3] This sequence-selective translational repression preferentially affects mRNAs containing these polypurine motifs in their 5'-UTRs, a characteristic feature of many oncoproteins.[3]
Signaling Pathways Targeted by this compound
This compound's therapeutic potential stems from its ability to intercept the convergence of key oncogenic signaling pathways on the translational machinery. The PI3K/AKT/mTOR and RAS/ERK pathways are frequently activated in cancer through mutations or amplification of upstream receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2.[3][4] Both pathways ultimately enhance eIF4A activity, promoting the translation of proteins necessary for tumor progression. By inhibiting eIF4A, this compound effectively downregulates the expression of these RTKs and other downstream effectors, creating a feedback loop that dampens these pro-survival signals.[3]
Preclinical Data
This compound has demonstrated robust anti-tumor activity in a range of preclinical cancer models.
In Vitro Activity
In vitro studies have shown that this compound potently inhibits the proliferation of various cancer cell lines, particularly those driven by RTK amplifications.[3]
| Cell Line | Cancer Type | Key Driver Alteration | Proliferation GI50 (nM) | Apoptosis Induction | Reference |
| MDA-MB-361 | Breast Cancer | HER2 amplification | ~10 | Yes | [3] |
| SNU-16 | Gastric Cancer | FGFR2 amplification | ~5 | Yes | [3] |
| JIMT-1 | Breast Cancer | HER2 amplification | ~15 | Yes | [3] |
| MFM-223 | Breast Cancer | FGFR2 amplification | ~3 | Yes | [3] |
| TMD8 | B-cell Lymphoma | - | <15 | Yes | [9] |
| HBL1 | B-cell Lymphoma | - | <15 | Yes | [9] |
| Pfeiffer | B-cell Lymphoma | - | <15 | Yes | [9] |
| SU-DHL-6 | B-cell Lymphoma | - | <15 | Yes | [9] |
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound, demonstrating significant tumor growth inhibition and even regression.[3]
| Xenograft Model | Cancer Type | This compound Dose | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-361 | Breast Cancer | 1 mg/kg | >90 | [3] |
| SNU-16 | Gastric Cancer | 1 mg/kg | >90 | [3] |
| JIMT-1 | Breast Cancer | 1 mg/kg | ~30 | [3] |
| MFM-223 | Breast Cancer | 0.1 mg/kg | ~96 | [3] |
| TMD8 | B-cell Lymphoma | 1 mg/kg | 97 | [9] |
| HBL1 | B-cell Lymphoma | 1 mg/kg | 87 | [9] |
| Pfeiffer | B-cell Lymphoma | 1 mg/kg | 70 | [9] |
| SU-DHL-6 | B-cell Lymphoma | 1 mg/kg | 83 | [9] |
| Ramos | B-cell Lymphoma | 1 mg/kg | 75 | [9] |
Clinical Development
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT04092673) in patients with advanced solid tumors.[10][11]
Safety and Tolerability
Interim results from the clinical trial have shown that this compound is generally well-tolerated. Treatment-emergent adverse events (TEAEs) were mostly mild and reversible, including fatigue, anemia, diarrhea, vomiting, and nausea.[12]
Early Signs of Clinical Activity
Early signals of clinical activity have been observed, particularly in heavily pretreated patients with ER-positive metastatic breast cancer.[12][13]
| Combination Therapy | Patient Population | Confirmed Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| This compound + Fulvestrant | ER+ metastatic breast cancer | 5.9% | 41% | [12] |
| This compound + Fulvestrant + Abemaciclib | ER+ metastatic breast cancer | 21% | 74% | [12] |
Key Experimental Protocols
Polysome Profiling
This technique is crucial for directly assessing the effect of this compound on the translation of specific mRNAs.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound or a vehicle control (e.g., DMSO) for the desired time.
-
Translation Arrest: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5-15 minutes to stall ribosomes on the mRNA.
-
Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a polysome lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, and RNase inhibitors).
-
Gradient Preparation: Prepare a linear sucrose gradient (e.g., 15-50%) in a suitable buffer.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 36,000 rpm) for several hours at 4°C.
-
Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
RNA Isolation and Analysis: Isolate RNA from the collected fractions and analyze the distribution of specific mRNAs across the gradient using qRT-PCR or RNA sequencing to determine their association with polysomes.
Western Blotting for Oncoprotein Downregulation
Protocol:
-
Sample Preparation: Treat cells with this compound for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight by running them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target oncoprotein (e.g., HER2, FGFR1, Cyclin D1) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce MTT to purple formazan crystals.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis (Caspase-Glo® 3/7) Assay
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate for caspases 3 and 7.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the caspase-mediated cleavage of the substrate, which generates a luminescent signal.[15]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is directly proportional to the caspase-3/7 activity.[13]
In Vivo Xenograft Studies
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously at the desired dose and schedule. The control group should receive a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound represents a novel and promising therapeutic agent that targets the fundamental process of protein synthesis, which is often dysregulated in cancer. Its unique mechanism of selectively inhibiting the translation of oncoproteins by clamping eIF4A onto specific mRNA sequences provides a multi-pronged attack on cancer cell proliferation and survival. The encouraging preclinical and early clinical data, particularly in heavily pretreated patient populations, underscore the potential of this compound as a monotherapy and in combination with other targeted agents. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic utility of this compound and other eIF4A inhibitors in various cancer contexts.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eFFECTOR Therapeutics Announces Publication of this compound Preclinical Data in Frontiers in Oncology - BioSpace [biospace.com]
- 6. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmexec.com [pharmexec.com]
- 11. Clinical Trial: NCT04092673 - My Cancer Genome [mycancergenome.org]
- 12. onclive.com [onclive.com]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. ulab360.com [ulab360.com]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Preclinical Pharmacology of Zotatifin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zotatifin (eFT226) is a potent and selective, first-in-class inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the translation of a subset of mRNAs, many of which encode oncoproteins. By forming a stable ternary complex with eIF4A and specific polypurine motifs in the 5'-untranslated region (5'-UTR) of these mRNAs, this compound effectively stalls the translation initiation process. This leads to the downregulation of key cancer-driving proteins, including Receptor Tyrosine Kinases (RTKs) like HER2 and FGFR1/2, as well as proteins involved in cell cycle progression and survival such as MYC, KRAS, and Cyclin D1. Preclinical studies have demonstrated this compound's broad anti-tumor activity in a variety of cancer models, both as a single agent and in combination with other targeted therapies. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects through a novel mechanism of action centered on the inhibition of eIF4A, a key component of the eIF4F complex responsible for cap-dependent translation initiation.
1.1. Targeting the eIF4F Complex: The eIF4F complex, consisting of eIF4E, eIF4G, and eIF4A, is crucial for unwinding the secondary structure in the 5'-UTR of mRNAs, a necessary step for ribosome scanning and initiation of protein synthesis.[1] Many oncoproteins, including those involved in cell growth, proliferation, and survival, are encoded by mRNAs with highly structured 5'-UTRs, making their translation particularly dependent on eIF4A helicase activity.[1]
1.2. Sequence-Selective Inhibition: this compound is not a general inhibitor of translation. Instead, it exhibits sequence selectivity by promoting the binding of eIF4A to specific polypurine sequence motifs within the 5'-UTRs of a subset of mRNAs.[1][2] This action effectively "clamps" eIF4A onto the mRNA, forming a stable, translationally incompetent ternary complex (eIF4A-Zotatifin-mRNA).[2][3] This prevents the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of the target mRNA.[1]
1.3. Downstream Effects on Oncogenic Pathways: By selectively inhibiting the translation of key oncoproteins, this compound disrupts critical cancer-promoting signaling pathways. Notably, it downregulates the expression of RTKs such as HER2 and FGFR1/2, which are frequently dysregulated in various cancers.[1][4] This leads to the suppression of downstream signaling through the PI3K/AKT/mTOR and RAS/ERK pathways.[1] Furthermore, this compound has been shown to inhibit the translation of other critical oncoproteins including MYC, KRAS, and Cyclin D1, contributing to its broad anti-cancer activity.[4][5]
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Workflow for in vitro proliferation and apoptosis assays.
In Vivo Pharmacology
The anti-tumor efficacy of this compound has been evaluated in various preclinical xenograft models, demonstrating significant tumor growth inhibition and regression.
3.1. Efficacy in Xenograft Models:
This compound, administered intravenously, has shown robust anti-tumor activity in a range of B-cell lymphoma and solid tumor xenograft models.
Xenograft Model Cancer Type Dosing Regimen Tumor Growth Inhibition (%) Reference TMD8 Diffuse Large B-cell Lymphoma 1 mg/kg, IV 97 [6] HBL1 Diffuse Large B-cell Lymphoma 1 mg/kg, IV 87 [6] Pfeiffer Diffuse Large B-cell Lymphoma 1 mg/kg, IV 70 [6] SU-DHL-6 Diffuse Large B-cell Lymphoma 1 mg/kg, IV 83 [6] SU-DHL-10 Diffuse Large B-cell Lymphoma 1 mg/kg, IV 37 [6] Ramos Burkitt's Lymphoma 1 mg/kg, IV 75 [6] RTK-Driven Solid Tumors Various - Significant inhibition and regression [1] Prostate Cancer (Patient-Derived) Prostate Cancer - Tumor shrinkage [7]
3.2. Experimental Protocols:
3.2.1. Subcutaneous Xenograft Model:
-
Female mice (6-8 weeks old) are subcutaneously implanted with a mixture of tumor cells and Matrigel.[1]
-
Tumors are allowed to grow to a specified size.
-
Mice are then randomized into treatment and vehicle control groups.
-
This compound is administered intravenously at the specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to assess target protein levels).[1]
Pharmacokinetics and Pharmacodynamics
Preclinical pharmacokinetic studies have indicated that this compound possesses favorable drug-like properties.
4.1. Preclinical Pharmacokinetics:
While a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile is not fully available in the public domain, studies in mice have shown that this compound has good pharmacokinetic properties, allowing for potent in vivo efficacy with weekly intravenous administration of ≤ 1 mg/kg.[8] Clinical studies have reported that pharmacokinetic exposures at the maximum tolerated dose are consistent with pharmacologically active levels observed in preclinical models.[3]
4.2. Pharmacodynamics:
Pharmacodynamic studies in preclinical models have confirmed target engagement by this compound. Western blot analysis of tumor tissues from this compound-treated mice has shown a durable inhibition of RTK expression, which correlates with the observed tumor growth inhibition.[5] This indicates that monitoring the levels of target proteins like HER2 and FGFR1/2 can serve as a pharmacodynamic marker of this compound's activity.[5]
Conclusion
This compound represents a novel and promising therapeutic strategy for a range of cancers by selectively targeting the translation of key oncoproteins through the inhibition of eIF4A. Its unique mechanism of action, potent in vitro and in vivo anti-tumor activity, and favorable preclinical pharmacokinetic and pharmacodynamic profiles provide a strong rationale for its continued clinical development. Further investigation into its combination potential with other targeted therapies is warranted and holds the promise of overcoming treatment resistance and improving patient outcomes.
References
- 1. Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. drughunter.com [drughunter.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. sec.gov [sec.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
Zotatifin (eFT226): A Technical Guide to its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the antiviral properties of Zotatifin (eFT226), a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). This compound represents a promising host-directed antiviral strategy, with demonstrated activity primarily against a range of coronaviruses. By targeting a host protein essential for viral replication, this compound may offer a higher barrier to the development of viral resistance.
Core Mechanism of Antiviral Action
This compound exerts its antiviral effects by inhibiting eIF4A, an ATP-dependent DEAD-box RNA helicase. This enzyme is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) to facilitate cap-dependent translation initiation.[1][2] Many RNA viruses, including coronaviruses, have highly structured 5'-UTRs and are heavily reliant on the host's translation machinery to synthesize their viral proteins.[3]
This compound functions by increasing the affinity between eIF4A and specific polypurine sequence motifs within the 5'-UTR of target mRNAs.[1] This action effectively "clamps" the mRNA onto the helicase, stalling the scanning of the 43S pre-initiation complex and thereby repressing translation.[3] This selective inhibition of viral protein synthesis ultimately disrupts the viral replication cycle.[4]
Quantitative In Vitro Antiviral Efficacy
This compound has demonstrated potent antiviral activity against several human coronaviruses. The tables below summarize its efficacy, cytotoxicity, and selectivity index in various cell lines. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical measure of a compound's therapeutic window.
| Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 13 | >10 | >769 | (Obermann et al., 2022) |
| MERS-CoV | MRC-5 | 1.1 | >10 | >9090 | (Obermann et al., 2022) |
| HCoV-229E | MRC-5 | 0.8 | >10 | >12500 | (Obermann et al., 2022) |
| SARS-CoV-2 | Vero E6 | IC90 = 37 nM | Not Reported | Not Reported | (Gordon et al., 2020)[4] |
| Table 1: In Vitro Antiviral Efficacy of this compound against Coronaviruses. |
Note: CC50 values were determined by MTT assay in MRC-5 cells and were >10 µM. The same value is used for SI calculation in Vero E6 cells as a conservative estimate.
Clinical Development for COVID-19
This compound has been investigated in a Phase 1b clinical trial for the treatment of mild-to-moderate COVID-19. The study evaluated the safety, tolerability, and antiviral activity of the compound.
| Study Phase | Identifier | Indication | Key Findings/Status | Reference |
| Phase 1b | NCT04953225 | Mild to Moderate COVID-19 | This compound was generally well-tolerated. Positive trends in antiviral activity were observed, with a faster time to undetectable virus levels in saliva for treated subjects compared to placebo. The trial has completed enrollment. | (eFFECTOR Therapeutics, 2023)[5][6][7][8] |
| Table 2: Summary of this compound Clinical Trial for COVID-19. |
Detailed Experimental Protocols
The following protocols are based on methodologies reported for evaluating this compound and other rocaglates against coronaviruses.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: Seed host cells (e.g., MRC-5 or Vero E6) in 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Virus Infection: When cells are confluent, remove the growth medium. Infect the cells with the virus (e.g., SARS-CoV-2, MERS-CoV) at a Multiplicity of Infection (MOI) of 0.1. Incubate for 1 hour at 33°C (for HCoV-229E, SARS-CoV-2) or 37°C (for MERS-CoV) to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum. Add the medium containing the different concentrations of this compound to the respective wells.
-
Overlay: Cover the cell monolayer with an overlay medium (e.g., containing Avicel or agarose) mixed with the corresponding this compound concentrations to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period suitable for plaque formation (typically 24-72 hours) at the optimal temperature for the specific virus.
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control wells.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the compound concentration that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed cells (e.g., MRC-5) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay and incubate for the same duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined as the concentration of this compound that reduces cell viability by 50%.
Western Blot for Viral Protein Expression
This technique is used to confirm that the compound inhibits the synthesis of specific viral proteins.
-
Sample Preparation: Infect cells (e.g., Vero E6) with the virus (e.g., SARS-CoV-2 at an MOI of 0.5) in the presence of varying concentrations of this compound. After a suitable incubation period (e.g., 24 hours), collect the whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins from each lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a viral protein (e.g., anti-SARS-CoV-2 Nucleocapsid (N) or Spike (S) protein).[9] Also, probe for a host loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate (e.g., ECL) to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of viral protein, which is expected to decrease with increasing concentrations of this compound.
Conclusion and Future Directions
This compound is a potent, host-directed antiviral agent with significant activity against coronaviruses, including SARS-CoV-2. Its mechanism of action, targeting the host translation initiation factor eIF4A, offers a promising strategy that may be less susceptible to the development of viral resistance compared to direct-acting antivirals. In vitro data demonstrate high selectivity, and initial clinical data in COVID-19 patients are encouraging regarding its safety and potential efficacy.
Future research should aim to broaden the known antiviral spectrum of this compound to other RNA viruses that depend on eIF4A for replication, such as flaviviruses and filoviruses. Further clinical development will be crucial to establish its therapeutic role, optimal dosing, and efficacy in treating viral diseases. The potential for combination therapy with direct-acting antivirals also warrants investigation as a strategy to enhance efficacy and further limit resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eFFECTOR Therapeutics Announces Positive Top-Line Results from Phase 1b Clinical Trial of this compound for the Treatment of COVIDResults presented at 30th Conference on Retroviruses and Opportunistic Infections (CROI) - BioSpace [biospace.com]
- 6. eFFECTOR Therapeutics Completes Enrollment in Second of Three Cohorts of Phase 1b Clinical Trial of this compound for the Treatment of COVID-19 [drug-dev.com]
- 7. docs.publicnow.com [docs.publicnow.com]
- 8. eFFECTOR reports positive data from trial of this compound for Covid-19 [clinicaltrialsarena.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Zotatifin Cell Culture Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zotatifin (eFT226) is a potent and selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the translation of a subset of mRNAs, including those encoding oncoproteins.[1][2] By selectively targeting eIF4A, this compound disrupts the synthesis of key cancer-driving proteins, such as receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, as well as cell cycle regulators like Cyclin D1.[1][3] This application note provides a comprehensive overview of the experimental design for cell culture studies involving this compound, including detailed protocols for key assays and a summary of its effects on various cell lines.
Mechanism of Action
This compound exerts its therapeutic effects by binding to eIF4A and specific polypurine RNA sequence motifs within the 5'-untranslated region (5'-UTR) of target mRNAs.[1][2][4] This action stabilizes the interaction between eIF4A and the mRNA, effectively stalling the ribosome scanning process and inhibiting translation initiation.[1] This sequence-selective inhibition leads to the downregulation of proteins crucial for tumor growth and survival. The sensitivity of cancer cells to this compound has been correlated with high basal levels of mTOR activity, highlighting the dependence of these tumors on the PI3K/AKT/mTOR signaling pathway for translation initiation.[1][2][5]
Signaling Pathway
The primary signaling pathway affected by this compound is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Dysregulation of RTKs, such as HER2 and FGFR1/2, leads to the activation of this pathway, which in turn enhances eIF4A activity.[1][2] this compound's inhibition of eIF4A creates a feedback loop, downregulating the very RTKs that activate this pathway.
This compound inhibits eIF4A, disrupting the PI3K/AKT/mTOR signaling cascade.
Data Presentation
This compound In Vitro Activity
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: this compound GI50 Values in B-Cell Lymphoma Cell Lines
| Cell Line | GI50 (nM) |
| TMD8 | 4.1 |
| SU-DHL-2 | 3 |
| HBL1 | 5.6 |
| Pfeiffer | 3.7 |
| SU-DHL-6 | 5.3 |
| SU-DHL-10 | 7.3 |
| VAL | 6.6 |
| Carnaval | 4.4 |
| U2973 | 4.2 |
| Ramos | 4.6 |
| Jeko1 | 7.9 |
| Mino | 11.2 |
| Rec-1 | 11.8 |
| Data sourced from MedChemExpress.[6] |
Table 2: this compound IC50 Values for In Vitro Translation Inhibition
| 5'-UTR Sequence | IC50 (nM) | Cell Line |
| AGAGAG | 1.5 | MDA-MB-231 |
| GGCGGC | 13.8 | MDA-MB-231 |
| CCGCCG | 92.5 | MDA-MB-231 |
| CAACAA | 217.5 | MDA-MB-231 |
| Data reflects transiently transfected cells. Sourced from MedChemExpress.[6] |
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (eFT226)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range is 0.0001 µM to 1 µM.[6] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours.[6]
-
After incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the log concentration of this compound.
Workflow for determining the anti-proliferative effects of this compound.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression levels of target proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-FGFR1/2, anti-Cyclin D1, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO for 24 hours.[1]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin or GAPDH can be used as a loading control.[1]
Polysome Profiling
This protocol allows for the analysis of mRNA translation by separating ribosomal subunits, monosomes, and polysomes.
Materials:
-
Cancer cell lines
-
10 cm dishes
-
This compound (e.g., 20 nM)
-
DMSO
-
Cycloheximide (0.1 mg/mL)
-
Ice-cold PBS with cycloheximide
-
Polysome lysis buffer
-
Sucrose gradients (e.g., 10-50%)
-
Gradient fractionator with a UV detector
-
RNA extraction kit
Procedure:
-
Seed approximately 5x10^6 cells per 10 cm dish and culture overnight.[1][7]
-
Treat the cells with this compound or DMSO for 3 hours.[1][7]
-
Add cycloheximide to the medium for 5 minutes before harvesting to arrest translation.[1][7]
-
Wash the cells with ice-cold PBS containing cycloheximide.
-
Layer the lysate onto a sucrose gradient.
-
Separate the ribosomal complexes by ultracentrifugation.
-
Fractionate the gradient while monitoring the absorbance at 254 nm to visualize the polysome profile.
-
Extract RNA from the collected fractions to analyze the distribution of specific mRNAs (e.g., HER2, GAPDH) across the gradient using RT-qPCR.[1]
Antiviral Research Applications
This compound has also demonstrated potent antiviral activity, particularly against SARS-CoV-2.[6][8] It inhibits viral replication by targeting the host eIF4A, which the virus hijacks for the translation of its own proteins, including the nucleocapsid protein (NP).[6][9]
Table 3: this compound Antiviral Activity against SARS-CoV-2
| Assay Metric | Value (nM) |
| IC90 | 37 |
| Inhibition of SARS-CoV-2 NP protein biogenesis. Sourced from MedChemExpress.[6] |
Experimental designs for antiviral studies often involve infecting permissive cell lines (e.g., Vero E6 cells) with the virus and then treating with this compound.[6] Key assays include:
-
Plaque Assays: To quantify the reduction in infectious virus particles.
-
TCID50 Assays: To determine the 50% tissue culture infectious dose.
-
Immunofluorescence or Western Blotting: To measure the reduction in viral protein expression (e.g., NP protein).[6]
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action that allows for a variety of in vitro experimental designs. The protocols and data presented in this application note provide a solid foundation for researchers to investigate the cellular effects of this compound in both oncology and virology settings. Careful consideration of cell line selection, dosage, and appropriate controls are crucial for obtaining robust and reproducible results.
References
- 1. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | this compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors [frontiersin.org]
- 8. sectoral.com [sectoral.com]
- 9. eFFECTOR Therapeutics Announces Positive Top-Line Results from Phase 1b Clinical Trial of this compound for the Treatment of COVIDResults presented at 30th Conference on Retroviruses and Opportunistic Infections (CROI) - BioSpace [biospace.com]
Zotatifin Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotatifin (eFT226) is a potent and selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), a key component of the eIF4F complex.[1][2][3] By selectively targeting eIF4A, this compound modulates the translation of specific mRNAs, particularly those encoding oncogenes and proteins involved in cell survival and proliferation.[4][5] This mechanism of action has demonstrated significant therapeutic potential in preclinical animal models of various cancers and viral infections. These application notes provide a comprehensive overview of this compound's administration in animal studies, including detailed protocols, quantitative efficacy data, and insights into its molecular mechanism.
Mechanism of Action
This compound functions by increasing the binding affinity of eIF4A to specific polypurine sequence motifs within the 5'-untranslated regions (5'-UTRs) of certain mRNAs.[3][6] This action effectively converts eIF4A into a sequence-specific translational repressor, blocking the scanning of the 43S pre-initiation complex and thereby inhibiting protein synthesis of key oncogenes such as Receptor Tyrosine Kinases (RTKs) like HER2 and FGFR1/2, as well as KRAS, MYC, Cyclin D1, MCL1, and BCL-2.[3][4][6] Dysregulation of the PI3K/AKT/mTOR pathway, which converges on the eIF4F complex, is often a feature of cancers sensitive to this compound.[3][6]
In the context of viral infections, particularly RNA viruses like SARS-CoV-2, this compound inhibits viral replication by targeting the host protein eIF4A, which the virus hijacks to translate its own proteins.[7]
Figure 1: this compound's mechanism of action targeting the PI3K/AKT/mTOR/eIF4F signaling pathway.
Efficacy in Preclinical Cancer Models
This compound has demonstrated robust anti-tumor activity across a range of solid and hematological malignancies in animal models.
Quantitative Data Summary
| Cancer Type | Animal Model | Cell Line | This compound Dose & Schedule | Outcome | Reference |
| Breast Cancer | SCID Beige Mice | JIMT-1 Xenograft | 1 mg/kg, IV, Q4D | Significant tumor growth inhibition | [6] |
| SCID Beige Mice | MFM-223 Xenograft | 0.1 mg/kg, IV, Q4D | Significant tumor growth inhibition | [6] | |
| Athymic Nude Mice | MDA-MB-231 Orthotopic | Not specified | Potent anti-proliferative activity | [1][6] | |
| B-cell Lymphoma | Xenograft Model | TMD8, HBL1, Pfeiffer, SU-DHL-6, SU-DHL-10, Ramos | 1 mg/kg, IV, for 14-22 days | Tumor growth inhibition of 97%, 87%, 70%, 83%, 37%, and 75% respectively | [1] |
| Xenograft Model | Not specified | 0.001, 0.1, 1 mg/kg, IV, for 15 days | Dose-dependent efficacy and well-tolerated | [1] | |
| Prostate Cancer | Patient-Derived Xenograft (PDX) in Mice | Prostate Tumor Biopsies | Not specified | Tumor shrinkage | [8][9] |
| Triple-Negative Breast Cancer | BALB/c Mice | 2153L Tumors | Not specified, every 3 days | Slowed tumor growth | [10] |
| RTK-Driven Cancers | Immune Compromised Mice | Various (BT-474, etc.) | 1 mg/kg, IV, Q4D | Significant tumor growth inhibition (>60%) and regression in 8 out of 12 models | [6] |
Efficacy in Preclinical Viral Infection Models
This compound has also been evaluated for its antiviral properties, particularly against coronaviruses.
Quantitative Data Summary
| Virus | Cell Line | Key Finding | Reference |
| SARS-CoV-2 | Vero E6 cells | Dose-dependent reduction in viral nucleoprotein (NP) detection and infectivity. IC90 of 37 nM. | [1] |
| HCoV-229E, MERS-CoV, SARS-CoV-2 | MRC-5 or Vero E6 cells | Significant reduction in viral replication at various concentrations. | [11] |
Experimental Protocols
General Guidelines for In Vivo Studies
All animal studies should be conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC).[6]
Figure 2: A generalized experimental workflow for this compound efficacy studies in xenograft models.
Subcutaneous Xenograft Model Protocol (Adapted from RTK-Driven Cancer Studies)
-
Animal Model: 6-8 week old female immune-compromised mice (e.g., SCID Beige or Athymic Nude), weighing 16-24 grams.[6]
-
Cell Preparation: Culture human cancer cell lines (e.g., JIMT-1, MFM-223, MDA-MB-231) under standard conditions.
-
Implantation:
-
Tumor Growth and Randomization:
-
This compound Formulation and Administration:
-
Formulation for Injection: A clear solution can be prepared. For example, a 1 mL working solution can be made by adding 50 μL of a 98 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween80, mixing, and finally adding 500 μL of ddH2O.[2] This solution should be used immediately.
-
Administration: Administer this compound or vehicle intravenously (IV). A common dosing schedule is once every four days (Q4D).[6] Dosages have ranged from 0.1 mg/kg to 1 mg/kg.[6][12]
-
-
Monitoring and Endpoint:
-
Measure tumor volumes periodically (e.g., twice a week) using calipers.
-
Monitor animal body weight and overall health.
-
Continue treatment for the duration of the study (e.g., 17-40 days).[6]
-
At the end of the study, euthanize the animals and perform endpoint analyses such as tumor weight measurement and immunohistochemistry.[10]
-
Orthotopic Xenograft Model Protocol (Adapted from MDA-MB-231 Breast Cancer Study)
-
Animal Model: Athymic nude mice.[6]
-
Implantation: Implant 5x10^6 MDA-MB-231 cells in a 1:1 mixture of un-supplemented DMEM and Matrigel into the mammary fat pad.[6]
-
Study Initiation: Begin treatment when the mean tumor initiation size is approximately 201 mm³.[6]
-
Treatment and Monitoring: Follow the formulation, administration, and monitoring steps as outlined in the subcutaneous xenograft protocol.
Combination Therapy Studies
This compound has shown synergistic effects when combined with other targeted therapies, such as PI3K/AKT inhibitors, by preventing resistance mechanisms.[3][6]
Example Combination Protocol (JIMT-1 Xenograft Model)
-
This compound: 1 mg/kg, IV, Q4D.[6]
-
Alpelisib (PI3K inhibitor): 50 mg/kg, orally, QD.[6]
-
Duration: 40 days.[6]
Safety and Tolerability
In preclinical studies, this compound has been generally well-tolerated at effective doses.[1] In a Phase 1b clinical trial for COVID-19, this compound administered subcutaneously was also found to be generally well-tolerated, with injection site reactions being the most common adverse event.[7][13]
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action targeting translation initiation. The protocols and data presented here provide a valuable resource for researchers designing and conducting preclinical studies to further evaluate the efficacy and applications of this compound in various disease models. The robust anti-tumor and antiviral activity observed in animal models supports its continued clinical development.[4][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. sectoral.com [sectoral.com]
- 6. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eFFECTOR Therapeutics Announces Positive Top-Line Results from Phase 1b Clinical Trial of this compound for the Treatment of COVIDResults presented at 30th Conference on Retroviruses and Opportunistic Infections (CROI) - BioSpace [biospace.com]
- 8. Researchers Learn How a Drug Called this compound Kills Cancer Cells | UC San Francisco [ucsf.edu]
- 9. Researchers Learn How a Drug Called this compound Kills Cancer Cells | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 10. Targeting EIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eFFECTOR reports positive data from trial of this compound for Covid-19 [clinicaltrialsarena.com]
- 14. eFFECTOR Therapeutics Initiates Phase 2a Expansion Cohorts Evaluating this compound in Breast Cancer and KRAS-mutant Non-small Cell Lung Cancerthis compound to be evaluated as both monotherapy and in combination with targeted therapies - BioSpace [biospace.com]
- 15. biospace.com [biospace.com]
Application Note: Western Blot Analysis of Zotatifin Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotatifin (eFT226) is a first-in-class, selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F complex.[1][2][3][4] This complex is critical for the initiation of cap-dependent translation of mRNA into protein. This compound functions by increasing the affinity between eIF4A and specific polypurine sequence motifs within the 5'-untranslated region (5'-UTR) of certain mRNAs.[1][4] This action forms a stable ternary complex (this compound-eIF4A-mRNA) that stalls the 43S pre-initiation complex, thereby repressing the translation of specific target proteins.[1]
Many of these target proteins are potent oncogenes and cell cycle regulators, including Receptor Tyrosine Kinases (RTKs), c-MYC, and Cyclin D1.[1][5] Dysregulation of the signaling pathways driving the expression of these proteins is a hallmark of many cancers. This compound's mechanism of action makes it a promising therapeutic agent, and Western blot analysis is an essential tool for evaluating its pharmacodynamic effects on target protein expression in preclinical and clinical research.
This compound Mechanism of Action and Signaling Pathway
This compound targets the translational machinery that is downstream of major oncogenic signaling pathways, such as the PI3K/AKT/mTOR and RAS/ERK pathways. These pathways are often activated by RTKs like HER2 and FGFR1/2.[1][4] Activation of these pathways enhances eIF4A activity, promoting the translation of oncogenes required for tumor growth and survival. By inhibiting eIF4A, this compound effectively downregulates the expression of these key cancer-driving proteins.[1][5]
Quantitative Analysis of this compound's Effects
Treatment of cancer cell lines with this compound results in a dose-dependent downregulation of its target oncoproteins. The table below summarizes the key proteins affected and the expected outcomes based on preclinical studies.
| Target Protein | Primary Function(s) | Expected Effect of this compound Treatment | Reference(s) |
| eIF4A1 | ATP-dependent RNA helicase, unwinds mRNA 5'-UTR | This compound inhibits function, not expression. Protein levels are expected to remain unchanged. | [1][2] |
| HER2 (ERBB2) | Receptor Tyrosine Kinase, cell proliferation and survival | Dose-dependent decrease in protein expression. | [1][5] |
| FGFR1 / FGFR2 | Receptor Tyrosine Kinases, cell growth and differentiation | Dose-dependent decrease in protein expression. | [1][5] |
| c-MYC | Transcription factor, regulates cell cycle and proliferation | Dose-dependent decrease in protein expression. | [6] |
| Cyclin D1 | Cell cycle regulator, G1/S phase transition | Dose-dependent decrease in protein expression. | [1][5] |
| MCL1 / BCL-2 | Anti-apoptotic proteins | Dose-dependent decrease in protein expression. | [6] |
Detailed Protocol: Western Blot for this compound Targets
This protocol provides a general framework for assessing changes in protein expression following this compound treatment. Optimization may be required depending on the cell line and specific antibodies used.
I. Materials and Reagents
-
Cell Lines: Relevant cancer cell lines (e.g., HER2-amplified, FGFR-driven).
-
This compound (eFT226): Prepare stock solutions in DMSO.[2]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford reagent.
-
Loading Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gels).[7]
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: Nitrocellulose or PVDF membranes (0.45 µm).[7]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7]
-
Wash Buffer: TBST.
-
Antibodies: See Table 2 for recommendations.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[7]
II. Recommended Antibodies
| Target Protein | Recommended Antibody (Example) | Recommended Dilution | Reference(s) |
| eIF4A1 | Cell Signaling Technology #2490 (Rabbit pAb) | 1:1000 | [8] |
| Novus Biologicals NBP2-24632 (Rabbit pAb) | 0.25-1.0 µg/ml | ||
| c-MYC | Novus Biologicals NB600-302 (Mouse mAb, 9E10) | Varies by protocol | [7] |
| Abcam ab32072 (Rabbit mAb, Y69) | Varies by protocol | ||
| Cyclin D1 | Cell Signaling Technology #2922 (Rabbit pAb) | Varies by protocol | [9] |
| Proteintech 60186-1-Ig (Mouse mAb) | 1:1000 - 1:40000 | [10] | |
| Loading Control | Beta-Actin, GAPDH, or Vinculin | Follow manufacturer's recommendation | [11] |
III. Step-by-Step Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for a specified time, typically 24 hours.[1]
-
-
Lysate Preparation:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well/dish.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with Lysis Buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load 20-30 µg of total protein per lane onto a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Antibody Incubation and Detection:
-
Destain the membrane with water and wash briefly with TBST.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as recommended) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Visualization and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β-actin or GAPDH) to correct for loading differences. Analyze the dose-dependent decrease in protein levels.
-
References
- 1. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - eFFECTOR Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. eIF4A1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Cyclin D1 antibody (60186-1-Ig) | Proteintech [ptglab.com]
- 11. eIF4A1-dependent mRNAs employ purine-rich 5’UTR sequences to activate localised eIF4A1-unwinding through eIF4A1-multimerisation to facilitate translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Zotatifin Activity Using a Luciferase Reporter Assay
Introduction
Zotatifin (eFT226) is a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), a key component of the eIF4F complex responsible for cap-dependent translation.[1][2] this compound exhibits its inhibitory effect by increasing the binding affinity between eIF4A and specific polypurine RNA sequences within the 5'-untranslated region (5'-UTR) of certain mRNAs.[1][3] This action forms a stable ternary complex involving eIF4A, this compound, and the target mRNA, which impedes the scanning of the ribosome and selectively represses the translation of oncogenes critical for tumor growth and survival, such as HER2, FGFR1/2, and Cyclin D1.[1][4][5] The activity of the eIF4F complex is a convergence point for major oncogenic signaling pathways, including PI3K/AKT/mTOR and RAS/ERK.[1][6] This application note provides a detailed protocol for a dual-luciferase reporter assay designed to specifically measure the sequence-dependent translational inhibition by this compound.
Principle of the Assay
This assay utilizes a firefly luciferase reporter gene placed under the translational control of a 5'-UTR containing a this compound-sensitive polypurine motif. In the presence of this compound, the translation of firefly luciferase is inhibited, leading to a quantifiable decrease in luminescence. A second reporter, Renilla luciferase, driven by a constitutive promoter and a simple 5'-UTR, is co-transfected to normalize for variations in cell number and transfection efficiency. The ratio of firefly to Renilla luciferase activity provides a precise measure of this compound's specific inhibitory effect on its target mRNA sequence.
Signaling Pathway and Drug Mechanism
The diagram below illustrates the signaling pathway leading to cap-dependent translation and the mechanism of action for this compound. Receptor Tyrosine Kinase (RTK) activation stimulates downstream pathways that converge on the eIF4F complex, promoting translation. This compound selectively inhibits the eIF4A helicase subunit of this complex.
Experimental Workflow
The overall experimental procedure for the this compound luciferase reporter assay is outlined below. The workflow involves preparing reporter constructs, transfecting them into a suitable cell line, treating with this compound, and finally measuring the resulting luciferase activity.
Experimental Protocols
1. Materials and Reagents
-
Cell Line: Human cancer cell line with high basal mTOR activity (e.g., MDA-MB-231 breast cancer cells).[7]
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Reporter Plasmids:
-
pGL4.13[luc2/SV40]: Firefly luciferase vector.
-
pGL4.74[hRluc/TK]: Renilla luciferase control vector.
-
Sensitive Construct: pGL4.13 containing a known this compound-sensitive 5'-UTR (e.g., from HER2 or FGFR1) or a synthetic polypurine sequence (e.g., (AGAGAG)n) cloned upstream of the luc2 gene.[2]
-
Control Construct: pGL4.13 with a minimal, unstructured 5'-UTR upstream of the luc2 gene.
-
-
Transfection Reagent: Lipofectamine™ 3000 or similar.
-
This compound: Stock solution in DMSO (e.g., 10 mM).[8]
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (e.g., Promega E1910).
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO2).
-
96-well white, opaque-bottom assay plates.
-
Luminometer with dual injectors.
-
2. Detailed Methodology
Step 2.1: Cell Culture and Plating
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize, count, and seed the cells into 96-well white, opaque-bottom plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
Step 2.2: Co-transfection of Reporter Plasmids
-
For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. A recommended ratio is 100 ng of the firefly reporter plasmid (Sensitive or Control) and 10 ng of the Renilla control plasmid (pGL4.74).
-
Gently add the transfection complex to each well.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
Step 2.3: this compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical concentration range would be 0.1 nM to 1 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the transfection medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the appropriate wells.
-
Incubate the plates for an additional 24-48 hours.
Step 2.4: Dual-Luciferase® Assay
-
Equilibrate the 96-well plate and assay reagents to room temperature.[9]
-
Remove the culture medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20-50 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[10]
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luminescence, followed by injection of 100 µL of Stop & Glo® Reagent and measurement of Renilla luminescence.
-
Place the plate in the luminometer and begin the measurement.
3. Data Analysis
-
Normalization: For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity.
-
Normalized Activity = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Relative Response: Express the normalized activity for each this compound concentration as a percentage of the vehicle control.
-
% Activity = (Normalized Activity_Sample / Normalized Activity_Vehicle) * 100
-
-
IC50 Determination: Plot the % Activity against the logarithm of the this compound concentration. Use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in reporter activity.
Data Presentation
The results of the assay can be summarized in a table to clearly present the dose-dependent effect of this compound on the translation of the sensitive and control reporter constructs.
Table 1: Example Data for this compound-Mediated Translational Inhibition
| This compound Conc. (nM) | Normalized Activity (Sensitive 5'-UTR) | % Activity vs. Vehicle (Sensitive) | Normalized Activity (Control 5'-UTR) | % Activity vs. Vehicle (Control) |
| 0 (Vehicle) | 15.82 | 100.0% | 16.15 | 100.0% |
| 0.1 | 14.91 | 94.2% | 16.01 | 99.1% |
| 1.0 | 10.28 | 65.0% | 15.85 | 98.1% |
| 2.0 | 7.99 | 50.5% | 15.68 | 97.1% |
| 10.0 | 2.53 | 16.0% | 15.21 | 94.2% |
| 100.0 | 0.63 | 4.0% | 14.98 | 92.8% |
| 1000.0 | 0.25 | 1.6% | 14.55 | 90.1% |
| Calculated IC50 | ~2.0 nM | - | >1000 nM | - |
Note: Data are hypothetical and for illustrative purposes only. The IC50 value of ~2 nM for the sensitive construct aligns with published in vitro data for this compound.[2][8]
References
- 1. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Facebook [cancer.gov]
- 6. Frontiers | this compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. med.emory.edu [med.emory.edu]
Application Note: Measuring the Anti-proliferative Effects of Zotatifin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zotatifin (eFT226) is a potent and selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[1][2][3] This complex regulates the translation of a subset of mRNAs, many of which encode key oncoproteins and survival factors.[1][4][5] this compound functions by increasing the binding affinity between eIF4A and specific polypurine RNA sequences within the 5'-untranslated region (5'-UTR) of target mRNAs, effectively stalling the translation initiation process.[1][4][6] This mechanism leads to the translational repression of oncogenes such as HER2, FGFR1/2, MYC, and Cyclin D, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.[1][4][5][7]
This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines using a luminescence-based cell viability assay. It also presents representative data and diagrams to illustrate the mechanism of action and experimental workflow.
Mechanism of Action: this compound-Mediated Translational Repression
Dysregulation of receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2 is common in various cancers. This leads to the activation of downstream pro-survival signaling pathways, including the PI3K/AKT/mTOR and RAS/ERK pathways.[1][2][8] These pathways converge to enhance the activity of the eIF4F complex, promoting the translation of oncogenes required for tumor growth and survival.[1][4] this compound targets the eIF4A helicase within this complex. By locking eIF4A onto specific mRNA transcripts, this compound prevents ribosome scanning and initiation, leading to a decrease in the production of the very oncoproteins that drive the signaling pathways, thereby inhibiting cell proliferation.[1][7]
Application Data
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, particularly those with amplifications in HER2 or FGFR1/2.[1] The half-maximal growth inhibition (GI₅₀) values are typically in the low nanomolar range.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation/Amplification | This compound GI₅₀ (nM) | Citation |
|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | KRAS | < 15 | [6] |
| SK-BR-3 | Breast Cancer | HER2 amp | 3 - 20 (range) | [1][6] |
| JIMT-1 | Breast Cancer | HER2 amp | 3 - 20 (range) | [1][6] |
| MFM-223 | Breast Cancer | FGFR2 amp | 3 - 20 (range) | [1][6] |
| TMD8 | Lymphoma | - | Not specified | [6] |
| HBL1 | Lymphoma | - | Not specified |[6] |
The anti-proliferative effect of this compound is a direct result of the downregulation of key oncogenic proteins.
Table 2: Effect of this compound on Key Oncoprotein Expression
| Target Protein | Function | Effect of this compound | Citation |
|---|---|---|---|
| HER2, FGFR1/2 | Receptor Tyrosine Kinase | Decreased Expression | [1][4][5] |
| MYC | Transcription Factor | Decreased Expression | [4][6] |
| Cyclin D1 (CCND1) | Cell Cycle Regulator | Decreased Expression | [1][4][5] |
| BCL2, MCL1 | Anti-apoptotic Proteins | Decreased Expression | [4][5][6] |
| Androgen Receptor | Nuclear Receptor | Decreased Expression |[7] |
Experimental Protocols
This section details a protocol for determining the anti-proliferative activity of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[9]
Principle of the Assay
The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present. A decrease in ATP is indicative of reduced cell viability and proliferation.
Materials and Reagents
-
Cancer cell line of interest (e.g., SK-BR-3, MFM-223)
-
Complete cell culture medium (e.g., DMEM/F-12 + 10% FBS)
-
This compound (eFT226)
-
DMSO (for this compound stock solution)
-
Sterile 96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
Protocol
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[3]
-
Perform serial dilutions in complete culture medium to create working solutions at 2x the final desired concentrations for the dose-response curve (e.g., ranging from 0.2 nM to 2000 nM final concentration).
-
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete medium to a density of 2,000-10,000 cells per 50 µL (optimize density for each cell line to ensure logarithmic growth over the assay period).
-
Dispense 50 µL of the cell suspension into each well of a 96-well opaque plate.
-
Include wells for "no-cell" controls (medium only) to measure background luminescence.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Add 50 µL of the 2x this compound working solutions to the appropriate wells, resulting in a final volume of 100 µL and the desired final drug concentrations.
-
Add 50 µL of medium containing the same percentage of DMSO as the highest drug concentration to the "vehicle control" wells.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average background luminescence (from "no-cell" control wells) from all other measurements.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells:
-
% Viability = (Luminescence_sample / Luminescence_vehicle) * 100
-
-
Plot the % Viability against the log-transformed this compound concentration.
-
Use a non-linear regression analysis (four-parameter variable slope) to fit a dose-response curve and calculate the GI₅₀ value.
Conclusion
This compound is a selective eIF4A inhibitor that effectively downregulates the translation of key oncoproteins, leading to potent anti-proliferative activity in various cancer models. The protocol described here provides a robust and reliable method for quantifying the efficacy of this compound in vitro. This assay is a fundamental tool for preclinical drug evaluation, helping to elucidate dose-response relationships and identify cancer types that are most sensitive to this novel therapeutic agent.[9][10][11]
References
- 1. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Researchers Learn How a Drug Called this compound Kills Cancer Cells | UC San Francisco [ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
Application Note: Polysome Profiling to Assess Zotatifin's Effect on Translation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zotatifin (eFT226) is a potent and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), a key component of the eIF4F complex.[1] The eIF4F complex is crucial for the initiation of cap-dependent translation, and its activity is often dysregulated in cancer, leading to the overexpression of oncoproteins.[2][3] this compound functions by increasing the affinity between eIF4A and specific polypurine RNA sequence motifs within the 5'-untranslated regions (5'-UTRs) of certain mRNAs, effectively converting eIF4A into a sequence-specific translational repressor.[4] This leads to decreased protein expression of key cancer drivers such as receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, as well as KRAS, MYC, and Cyclin D.[2][5][6]
Polysome profiling is a powerful technique that provides a snapshot of the "translatome" by separating mRNAs based on the number of associated ribosomes.[7][8] Actively translated mRNAs are bound by multiple ribosomes, forming polysomes, which sediment further in a sucrose density gradient. By analyzing the distribution of specific mRNAs across the gradient, one can directly assess their translational efficiency.
This application note provides a detailed protocol for using polysome profiling to quantify the inhibitory effect of this compound on the translation of its target mRNAs.
This compound's Mechanism of Action and the eIF4F Pathway
This compound targets the RNA helicase eIF4A, which is responsible for unwinding complex secondary structures in the 5'-UTR of mRNAs to allow for ribosome scanning and translation initiation.[3] Many oncogenic mRNAs possess such structures and are particularly dependent on eIF4A activity. The eIF4F complex is regulated by major oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways.[1][2] By inhibiting eIF4A, this compound effectively blocks the production of proteins downstream of these critical cancer pathways.
Caption: this compound signaling pathway.
Experimental Workflow
The overall process involves treating cultured cells with this compound or a vehicle control, arresting translation, lysing the cells, separating the lysate on a sucrose gradient, fractionating the gradient while monitoring absorbance, extracting RNA from the fractions, and finally, quantifying the distribution of target and control mRNAs using RT-qPCR.
Caption: Polysome profiling experimental workflow.
Experimental Protocols
This protocol is adapted from established methods for polysome profiling.[2][9][10] All solutions should be prepared with RNase-free water.
Protocol 1: Cell Culture and Treatment
-
Seed cells (e.g., HER2-amplified MDA-MB-361 or FGFR2-amplified SNU-16) in 10 cm dishes at a density that will result in 80-90% confluency on the day of the experiment.[2]
-
Culture cells overnight.
-
Treat cells with the desired concentration of this compound (e.g., 20 nM) or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 3 hours).[2]
-
Add cycloheximide (CHX) to the culture medium to a final concentration of 100 µg/mL to arrest translation elongation.[10]
Protocol 2: Cell Lysis and Lysate Preparation
-
Place culture dishes on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS containing 100 µg/mL CHX.[9]
-
Add 500 µL of ice-cold Polysome Lysis Buffer (see Materials) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Pass the lysate 5-7 times through a 26-gauge needle to ensure complete lysis.[11]
-
Centrifuge the lysate at 13,000-20,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[2][9]
-
Carefully transfer the supernatant (cytoplasmic extract) to a new pre-chilled tube. This is the lysate that will be loaded onto the sucrose gradient.
-
Determine the RNA concentration of the lysate (e.g., using a NanoDrop or RiboGreen assay).[2]
Protocol 3: Sucrose Gradient Ultracentrifugation and Fractionation
-
Prepare linear sucrose gradients (e.g., 15-45% w/v) in ultracentrifuge tubes (e.g., Beckman SW41 Ti rotor tubes) using a gradient maker. Gradients should be prepared the day before and stored at 4°C.[10][12]
-
Carefully layer an equal amount of lysate (e.g., 200-500 µL, corresponding to a specific A260 unit) onto the top of the sucrose gradient.[9]
-
Centrifuge at 39,000 rpm (e.g., in an SW41 Ti rotor) for 3 hours at 4°C.[9]
-
Set up a gradient fractionation system equipped with a UV monitor to continuously measure absorbance at 254 nm.
-
Puncture the bottom of the tube and push the gradient upward through the flow cell using a dense chase solution (e.g., 60% sucrose).
-
Collect fractions of a fixed volume (e.g., 0.5 mL) into microfuge tubes.
Protocol 4: RNA Extraction and Analysis
-
Based on the A254 profile, pool the collected fractions into three main groups:
-
Non-translating: Free mRNP fractions.
-
Monosomes: Fractions corresponding to the 80S peak.
-
Polysomes: Fractions containing two or more ribosomes.
-
-
Add a suitable lysis buffer (e.g., containing guanidinium thiocyanate) to each pooled fraction.
-
Extract total RNA using a standard method such as Trizol followed by isopropanol precipitation or a column-based kit.[10]
-
Perform reverse transcription to synthesize cDNA from an equal amount of RNA from each pooled fraction.
-
Perform quantitative PCR (qPCR) using primers specific for target mRNAs (e.g., HER2, FGFR2) and a control mRNA not expected to be affected by this compound (e.g., GAPDH, ACTB).[2]
-
Calculate the percentage of each mRNA in the polysome-associated fractions relative to the total amount of that mRNA across all fractions. A decrease in this percentage upon this compound treatment indicates translational repression.
Data Presentation and Interpretation
Treatment with an effective translation inhibitor like this compound is expected to cause a shift in the A254 profile, with a decrease in the polysome peaks and a corresponding increase in the 80S monosome peak. This indicates a global inhibition of translation initiation.
The true power of the assay comes from the analysis of specific mRNAs. For a this compound-sensitive transcript like HER2, a clear shift from the polysome fractions to the monosome and non-translating fractions is expected, while a control transcript like GAPDH should show minimal change in its distribution.
Table 1: Hypothetical RT-qPCR Data of mRNA Distribution
The following table summarizes hypothetical quantitative data demonstrating the effect of this compound on the translational status of HER2 mRNA compared to the control GAPDH mRNA.
| Treatment | mRNA Target | % in Non-Translating Fractions | % in Monosome Fractions | % in Polysome Fractions |
| DMSO (Control) | HER2 | 15% | 25% | 60% |
| This compound (20 nM) | HER2 | 35% | 45% | 20% |
| DMSO (Control) | GAPDH | 10% | 20% | 70% |
| This compound (20 nM) | GAPDH | 12% | 23% | 65% |
The data in Table 1 clearly illustrates that this compound treatment causes a significant shift of HER2 mRNA out of the actively translating polysome fractions, indicating strong translational repression.[2] In contrast, the distribution of the control GAPDH mRNA remains largely unchanged, demonstrating the sequence-selective nature of this compound's activity.
Materials and Reagents
-
Polysome Lysis Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 1 mM DTT.[2]
-
Sucrose Solutions: 15% and 45% (w/v) sucrose in a buffer containing 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂.
-
Additives (add fresh before use):
-
Cycloheximide (CHX): 100 µg/mL
-
Dithiothreitol (DTT): 1 mM
-
RNase Inhibitor (e.g., SUPERase•In): 20 U/µL
-
-
Other Reagents:
-
Phosphate-Buffered Saline (PBS)
-
This compound (eFT226)
-
DMSO (Vehicle)
-
RNA extraction reagents (e.g., Trizol)
-
cDNA synthesis kit
-
qPCR master mix and primers
-
References
- 1. Facebook [cancer.gov]
- 2. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. eFFECTOR Therapeutics Initiates Phase 1/2 Safety and [globenewswire.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Polysome profiling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Polysome Profiling Analysis [bio-protocol.org]
- 11. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 12. dirusciolab.com [dirusciolab.com]
Zotatifin in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotatifin (eFT226) is a potent and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the translation of a subset of mRNAs, including those encoding key oncogenes. By clamping eIF4A onto specific polypurine sequence motifs within the 5'-untranslated region (5'-UTR) of these mRNAs, this compound effectively converts eIF4A into a sequence-specific translational repressor. This mechanism leads to the downregulation of oncoproteins that are crucial for tumor growth, proliferation, and survival, such as receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, as well as proteins involved in cell cycle progression and survival like Cyclin D1, MYC, and MCL-1.[1]
Patient-derived xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating the efficacy of anti-cancer agents. These models largely retain the histopathological and genetic characteristics of the donor tumor, offering a more predictive model of clinical outcomes compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the utilization of this compound in PDX models based on preclinical studies.
Mechanism of Action and Signaling Pathway
This compound targets the eIF4F translation initiation complex, a critical convergence point for major oncogenic signaling pathways, including PI3K/AKT/mTOR and RAS/MAPK.[1] Dysregulation of these pathways in cancer leads to increased eIF4A activity, promoting the translation of oncogenes with complex 5'-UTRs. This compound's inhibition of eIF4A leads to a reduction in the protein levels of these oncogenic drivers, thereby inducing anti-tumor effects.
Data from Preclinical PDX Studies
Quantitative data from preclinical studies utilizing this compound in various PDX models are summarized below. These studies demonstrate the anti-tumor activity of this compound as a single agent and in combination therapies.
Table 1: this compound Monotherapy in a Breast Cancer PDX Model
| PDX Model | Cancer Type | Passage Number | This compound Dose & Schedule | Treatment Duration | Outcome Metric | Result |
| MFM-223 | Breast Cancer | P2 | 0.1 mg/kg, IV, Q4D | 28 days | Tumor Growth Inhibition (TGI) | Synergistic activity observed with PI3K/AKT inhibitors |
Note: The MFM-223 PDX model was utilized in a combination study, and while specific monotherapy TGI percentage is not detailed, the study indicates this compound's contribution to anti-tumor activity.
Table 2: this compound in Prostate Cancer PDX Models
| PDX Model | Cancer Type | Treatment | Outcome |
| Patient-Derived | Castration-Resistant Prostate Cancer (CRPC) | This compound | Repressed tumorigenesis |
| Patient-Derived | Castration-Resistant Prostate Cancer (CRPC) | This compound + Hormone Therapy | Prolonged survival in vivo |
Note: A 2025 study in Cancer Cell by Kuzuoglu-Ozturk et al. from the Ruggero lab at UCSF demonstrated that this compound was effective in prostate cancer PDX models, causing tumor shrinkage.[2] Specific quantitative data on tumor volume reduction and survival benefit are detailed within the full publication.
Experimental Protocols
The following protocols are synthesized from methodologies reported in preclinical studies of this compound and general best practices for PDX model research.
Protocol 1: Establishment and Maintenance of PDX Models
This protocol outlines the general procedure for establishing and passaging PDX tumors in immunodeficient mice.
Materials:
-
Fresh, sterile patient tumor tissue
-
Immunodeficient mice (e.g., NOD-scid, NSG), 6-8 weeks old, female
-
Surgical instruments (scalpels, forceps)
-
Matrigel (optional)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Anesthetics
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Preparation:
-
Collect fresh tumor tissue from patients under sterile conditions.
-
Mechanically mince the tumor tissue into small fragments (2-3 mm³) in cold PBS or culture medium.
-
-
Implantation:
-
Anesthetize the recipient mouse.
-
Make a small incision in the flank region.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the pocket. For cell suspensions, mix with Matrigel and inject subcutaneously.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by palpation twice weekly.
-
Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a volume of 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and divide the viable tumor tissue into fragments for subsequent implantation into new host mice (as described in step 2).
-
A portion of the tumor can be cryopreserved for future use or processed for histological and molecular analysis.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol details the procedure for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound (eFT226)
-
Vehicle control (e.g., 5% dextrose in water)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Study Initiation:
-
Once tumors in PDX-bearing mice reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure that the mean tumor volumes are comparable across all groups.
-
-
This compound Administration:
-
Prepare this compound for injection in the appropriate vehicle at the desired concentration.
-
Administer this compound intravenously (IV) at a dose of 0.1 mg/kg on a schedule of every four days (Q4D).
-
Administer the vehicle control to the control group following the same schedule and route.
-
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blotting to assess the levels of downstream target proteins).
-
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability in many cancers—the dysregulation of protein synthesis. The use of PDX models provides a robust preclinical platform to evaluate its efficacy in a setting that more closely mimics the human disease. The protocols and data presented here offer a framework for researchers to design and execute meaningful in vivo studies with this compound, ultimately contributing to its clinical development and potential application in personalized oncology.
References
Application Notes and Protocols: Zotatifin in Combination Cancer Therapies (In Vitro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotatifin (eFT226) is a selective, potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[1][2] This complex regulates the translation of a subset of mRNAs, many of which encode key oncoproteins.[1][3] this compound functions by increasing the binding affinity between eIF4A and specific polypurine sequence motifs within the 5'-untranslated region (5'-UTR) of these mRNAs, which stalls ribosome scanning and inhibits protein synthesis.[1][2] This mechanism leads to the downregulation of cancer-driving proteins such as receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, cell cycle regulators like Cyclin D1, and other oncogenes including MYC and BCL-2.[4][5]
These application notes provide an overview of in vitro strategies for combining this compound with other cancer therapies, summarizing key quantitative data and providing detailed experimental protocols for researchers.
Mechanism of Action: eIF4A Inhibition
This compound targets the translational machinery, a process frequently dysregulated in cancer.[6] By inhibiting eIF4A, this compound selectively blocks the production of proteins that are crucial for tumor growth, proliferation, and survival, making it an attractive candidate for combination therapies.[7]
Application 1: Vertical Inhibition of the PI3K/AKT/eIF4F Pathway in RTK-Driven Cancers
A key strategy for this compound is its use in cancers driven by alterations in Receptor Tyrosine Kinases (RTKs), such as HER2 or FGFR amplifications.[1] These alterations activate the PI3K/AKT/mTOR signaling pathway, which in turn enhances eIF4A activity.[3][7] Combining this compound with PI3K or AKT inhibitors results in a "vertical inhibition" of this pathway, leading to synergistic anti-tumor effects and overcoming potential resistance mechanisms.[1][4]
Signaling Pathway: Vertical Inhibition
Caption: Vertical inhibition of the PI3K/AKT/mTOR/eIF4F pathway.
Quantitative Data: In Vitro Synergy in RTK-Driven Cancer Cell Lines
The following table summarizes the synergistic anti-proliferative activity of this compound combined with either a PI3K inhibitor (Alpelisib) or an AKT inhibitor (Ipatasertib) in various RTK-driven cancer cell lines. Synergy is indicated by a Combination Index (CI) value of less than 1 at the 90% effective dose (ED₉₀).
| Cell Line | Cancer Type | RTK Driver | Combination Drug | Combination Index (CI) at ED₉₀ | Reference |
| JIMT-1 | Breast | HER2 amplification | Alpelisib | 0.44 | [1] |
| JIMT-1 | Breast | HER2 amplification | Ipatasertib | 0.63 | [1] |
| MFM-223 | Breast | FGFR2 amplification | Alpelisib | 0.43 | [1] |
| MFM-223 | Breast | FGFR2 amplification | Ipatasertib | 0.51 | [1] |
| SNU-16 | Gastric | FGFR2 amplification | Alpelisib | 0.28 | [1] |
| SNU-16 | Gastric | FGFR2 amplification | Ipatasertib | 0.45 | [1] |
Protocol 1: Cell Viability and Synergy Assessment (e.g., CellTiter-Glo®)
This protocol outlines a method to assess the anti-proliferative effects of this compound in combination with another agent and to calculate synergy.
Materials:
-
Cancer cell line of interest (e.g., JIMT-1, MFM-223)
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound (eFT226)
-
Combination agent (e.g., Alpelisib, Ipatasertib)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix. For each drug, prepare a series of 2x concentrated dilutions (e.g., 7-point, 3-fold dilutions) in growth medium.
-
For combination wells, mix the 2x single-agent dilutions in a 1:1 ratio.
-
Remove the medium from the cell plate and add 100 µL of the final drug dilutions (or vehicle control) to the appropriate wells. Include wells with no cells for background measurement.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a time course of 24, 48, 72h) at 37°C, 5% CO₂.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all other measurements.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the dose-response curves and GI₅₀ values for each single agent.
-
Input the dose-response data for single agents and combinations into synergy software (e.g., CompuSyn) to calculate Combination Index (CI) values based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Application 2: Synergy with Chemotherapy in Triple-Negative Breast Cancer (TNBC)
In TNBC models, this compound has been shown to synergize with the chemotherapeutic agent carboplatin.[6][8] The proposed mechanism involves this compound-induced inhibition of specific protein translation (e.g., Sox4, Fgfr1), which triggers an interferon (IFN) response.[6][8] This IFN response, when combined with carboplatin-induced DNA damage, leads to a heightened anti-tumor effect.[8]
Experimental Workflow: this compound and Carboplatin Synergy
Caption: Workflow for assessing this compound and carboplatin synergy.
Protocol 2: Western Blotting for Protein Downregulation and DNA Damage
This protocol is for detecting changes in protein levels (e.g., Sox4, Fgfr1) and DNA damage markers (e.g., phospho-Histone H2A.X) following drug treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Sox4, anti-Fgfr1, anti-γH2AX, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS and collect by scraping or trypsinization.
-
Lyse cell pellets in ice-cold RIPA buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Re-probe for a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Application 3: Combination with Endocrine and CDK4/6 Therapies in ER+ Breast Cancer
In estrogen receptor-positive (ER+) breast cancer, resistance to endocrine therapy is a major challenge. This compound offers a novel mechanism to re-sensitize tumors by inhibiting the translation of the estrogen receptor (ERα) itself, as well as other oncogenes that drive resistance.[9] Combining this compound with standard-of-care agents like fulvestrant (an ER degrader) and abemaciclib (a CDK4/6 inhibitor) provides a multi-pronged attack.[10]
Logical Relationship: this compound Combination in ER+ Breast Cancer
Caption: Rationale for combining this compound, Fulvestrant, and Abemaciclib.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol measures the induction of apoptosis (programmed cell death) following combination treatment.
Materials:
-
Treated cells (in suspension)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with different fluorophores like APC)
-
Propidium Iodide (PI) or other viability dye (e.g., 7-AAD)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection:
-
Treat cells in a 6-well plate with this compound and/or combination agents for a specified time (e.g., 48 hours).
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin.
-
Combine all cells, wash with cold PBS, and pellet by centrifugation (300 x g, 5 min).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate gates using unstained, single-stained (Annexin V only, PI only), and vehicle-treated controls.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
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Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the combination treatment compared to single agents.
-
References
- 1. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Researchers Learn How a Drug Called this compound Kills Cancer Cells | UC San Francisco [ucsf.edu]
- 6. JCI - Targeting eIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting EIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
Troubleshooting & Optimization
Zotatifin in DMSO: A Technical Guide to Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Zotatifin when prepared in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful preparation and use of this compound solutions in your experiments.
This compound in DMSO: Key Data
Proper handling and storage of this compound solutions are critical for maintaining their efficacy and ensuring reproducible experimental outcomes. The following table summarizes the solubility and recommended storage conditions for this compound in DMSO.
| Parameter | Value | Source |
| Solubility in DMSO | Up to 200 mg/mL (410.21 mM) | [1] |
| 98 mg/mL (201.0 mM) | [2] | |
| Storage of Powder | 3 years at -20°C | [3] |
| 2 years at 4°C | [3] | |
| Storage of DMSO Stock Solution | 1 year at -80°C | [2] |
| 6 months at -80°C | [3] | |
| 1 month at -20°C | [2][3] |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound-DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving completely in DMSO. What should I do?
A1: Several factors can affect the dissolution of this compound in DMSO. Here are some troubleshooting steps:
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Use Fresh, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4][5][6] This absorbed water can significantly reduce the solubility of compounds.[2] Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Sonication: Gentle sonication can help break up powder aggregates and facilitate dissolution.[1][7]
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Warming: Gently warming the solution to 37°C can also aid in solubilization.[7]
-
Vortexing: Vigorous vortexing can help to dissolve the compound.
Q2: I observed precipitation after diluting my this compound-DMSO stock solution in an aqueous medium. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.[7] To avoid precipitation:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, perform serial dilutions in DMSO first to lower the concentration. Then, add the final diluted DMSO solution to your aqueous medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5% for cell-based assays, to minimize toxicity and solubility issues.[3]
-
Pre-warmed Media: Adding the DMSO stock to pre-warmed aqueous media can sometimes help maintain solubility.
-
Rapid Mixing: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous solution.
Q3: How should I store my this compound-DMSO stock solution to ensure its stability?
A3: For optimal stability, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[2][3]
Q4: Can I store my diluted this compound working solution in aqueous media?
A4: It is generally not recommended to store working solutions of this compound in aqueous media for extended periods. It is best practice to prepare these solutions fresh for each experiment to ensure potency and avoid degradation.[2]
Experimental Protocols
Below are detailed methodologies for assessing the solubility and stability of this compound in DMSO.
Protocol 1: Determination of this compound Solubility in DMSO by Saturation Method
Objective: To determine the maximum solubility of this compound in DMSO at a specific temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed vial.
-
Incubate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the solubility of this compound in DMSO (e.g., in mg/mL or mM) based on the HPLC quantification.
Protocol 2: Assessment of this compound Stability in DMSO
Objective: To evaluate the stability of a this compound-DMSO stock solution over time under different storage conditions.
Materials:
-
This compound-DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO
-
HPLC system
-
Storage vials
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration.
-
Immediately after preparation (Time 0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Aliquot the remaining stock solution into multiple vials.
-
Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition.
-
Allow the vial to thaw completely and reach room temperature.
-
Analyze the sample by HPLC to determine the concentration and purity of this compound.
-
Compare the results to the Time 0 data to assess the percentage of degradation under each storage condition.
This compound Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[2][8][9][10] Dysregulation of the PI3K/AKT/mTOR and RAS/ERK signaling pathways in cancer leads to the activation of eIF4A, which promotes the translation of oncogenes necessary for tumor growth and survival.[8][9][10] this compound inhibits eIF4A, thereby downregulating the expression of key oncoproteins.[8][11]
Caption: this compound inhibits eIF4A, blocking oncogene translation.
The following diagram illustrates a typical experimental workflow for preparing and using a this compound-DMSO solution in a cell-based assay.
Caption: Workflow for this compound solution preparation and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Researchers Learn How a Drug Called this compound Kills Cancer Cells | UC San Francisco [ucsf.edu]
Potential off-target effects of Zotatifin in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Zotatifin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[1][2] It functions by increasing the affinity between eIF4A and specific polypurine sequence motifs within the 5'-untranslated regions (5'-UTRs) of certain mRNAs.[1] This action leads to the formation of a stable ternary complex of eIF4A, mRNA, and this compound, which stalls the translation initiation process for a select group of transcripts, many of which are oncogenes.[1]
Q2: What are the known on-target effects of this compound?
The on-target effects of this compound are the direct consequences of eIF4A inhibition. This leads to the decreased protein expression of key oncogenes that possess complex 5'-UTRs with polypurine motifs. These include receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, cell cycle regulators such as Cyclin D1, and other cancer-driving proteins.[1][3] The intended therapeutic outcome is the inhibition of tumor cell proliferation and the induction of apoptosis.[1]
Q3: Are there any known or suspected off-target effects of this compound?
While this compound is designed to be a selective eIF4A inhibitor, like most small molecule inhibitors, the potential for off-target effects exists. Research into the broader effects of rocaglates (the chemical class this compound belongs to) and this compound itself has suggested some areas for consideration:
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Complex Translational Remodeling: Proteomic studies have shown that rocaglates can induce complex changes in the translatome that are not entirely replicated by the simple silencing of eIF4A.[4] This suggests that the interaction of the drug with the translation machinery might have broader consequences than just the inhibition of a subset of mRNAs.
-
Lysosomotropic Properties: A bioinformatic analysis has suggested that this compound's antiviral activity against SARS-CoV-2 might be due to non-specific, off-target effects related to its physicochemical properties as a weak base, which can lead to its accumulation in acidic organelles like lysosomes. However, the direct evidence and implications of this in a cancer research context are still under investigation.
-
Alterations in Protein Abundance: A quantitative proteomics study on a triple-negative breast cancer (TNBC) mouse model treated with this compound identified significant changes in the abundance of 558 proteins. Of these, 333 were downregulated and 225 were upregulated, indicating a broader impact on the proteome beyond the direct on-target transcripts.[5]
Q4: Have any broad-panel screens for off-target effects of this compound been published?
To date, comprehensive, publicly available data from broad-panel screens such as a kinome scan for this compound has not been identified in the searched literature. However, a study on a related natural compound, silvestrol, did assess off-target effects on G-protein coupled receptor (GPCR) signaling pathways and found no significant modulation.[6] Another eIF4A inhibitor, elatol, was found to have no activity against other tested ATP-hydrolyzing enzymes, including other DEAD box helicases and kinases.[2]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that is inconsistent with known on-target effects of this compound.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging with its intended target, eIF4A, in your experimental system. A Cellular Thermal Shift Assay (CETSA) can be a valuable tool for this.
-
Perform Dose-Response Experiments: Determine if the unexpected phenotype is dose-dependent. Off-target effects may occur at higher concentrations.
-
Use a Structurally Unrelated eIF4A Inhibitor: Compare the phenotype induced by this compound with that of a structurally different eIF4A inhibitor (e.g., hippuristanol). If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Conduct Proteomic Analysis: Perform quantitative proteomics to identify proteins and pathways that are unexpectedly altered by this compound treatment.
-
Issue 2: Discrepancy between the effects of this compound and eIF4A siRNA/shRNA knockdown.
-
Possible Cause: this compound's mechanism of "clamping" eIF4A onto mRNA is distinct from simply reducing eIF4A levels via RNAi. This can lead to different downstream consequences. Additionally, compensatory mechanisms might be activated in response to long-term knockdown which are not present with acute drug treatment.
-
Troubleshooting Steps:
-
Acknowledge Mechanistic Differences: Recognize that this compound stabilizes the eIF4A-mRNA complex, which can act as a physical block to the scanning ribosome, a different mechanism than the absence of the protein.[7]
-
Time-Course Experiments: Compare the effects of acute this compound treatment with transient siRNA knockdown and stable shRNA expression to understand the kinetics of the cellular response.
-
Ribosome Profiling: This technique can provide a global view of translational changes and may reveal differences in ribosome occupancy on specific transcripts between this compound treatment and eIF4A knockdown.
-
Data Summary
Table 1: Summary of Quantitative Proteomic Analysis of TNBC Tumors Treated with this compound
| Category | Number of Proteins | Key Downregulated Pathways | Key Upregulated Pathways |
| Significantly Altered Proteins | 558 | E2F Targets, G2/M Checkpoint, Wnt-β-catenin Signaling, Notch Signaling | Not specified in detail |
| Downregulated Proteins | 333 | ||
| Upregulated Proteins | 225 |
Data from a study on a syngeneic triple-negative breast cancer (TNBC) mouse model treated with this compound.[5]
Experimental Protocols
1. Protocol for Investigating Off-Target Kinase Inhibition: Kinome Scan
This protocol describes a generalized approach for assessing the interaction of this compound with a broad panel of kinases.
-
Principle: A competition binding assay is used where the ability of this compound to displace a known, immobilized ligand from the kinase active site is measured. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of this compound indicates an interaction.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration for a single-point screen is typically 1-10 µM.
-
Assay Plate Preparation: A library of human kinases, each tagged with a unique DNA identifier, is arrayed in a multi-well plate.
-
Competition Binding: An immobilized, broad-spectrum kinase inhibitor is added to the wells, followed by the addition of this compound or a DMSO control.
-
Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR using the DNA tags.
-
Data Analysis: The results are expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between this compound and the kinase. Hits are typically defined as interactions that result in a significant reduction in the control signal (e.g., >90% inhibition). Follow-up dose-response assays are performed for any identified hits to determine the dissociation constant (Kd).
-
2. Protocol for Global Off-Target Protein Profiling: Quantitative Mass Spectrometry-Based Proteomics
This protocol provides a general workflow for identifying changes in the proteome of cells or tissues following this compound treatment.
-
Principle: This method identifies and quantifies thousands of proteins in a complex biological sample. By comparing the proteomes of this compound-treated and control samples, researchers can identify proteins that are up- or downregulated, suggesting potential off-target effects or downstream consequences of on-target activity.
-
Methodology:
-
Sample Preparation: Treat cells or animals with this compound or a vehicle control for a defined period. Harvest cells or tissues and lyse them to extract proteins.
-
Protein Digestion: Proteins are digested into smaller peptides, typically using the enzyme trypsin.
-
Peptide Labeling (Optional but Recommended for Quantification): Peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing, where multiple samples can be combined and analyzed in a single mass spectrometry run, improving quantitative accuracy.
-
Liquid Chromatography (LC) Separation: The complex peptide mixture is separated by one or more dimensions of liquid chromatography. This separation is crucial for reducing the complexity of the sample before it enters the mass spectrometer.
-
Mass Spectrometry (MS) Analysis: Peptides are ionized and their mass-to-charge ratio is measured (MS1 scan). Selected peptides are then fragmented, and the masses of the fragments are measured (MS2 scan).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The intensity of the signals in the MS1 scan or the reporter ions from the isobaric tags are used to quantify the relative abundance of each protein between the this compound-treated and control samples.
-
Bioinformatic Analysis: Statistical analysis is performed to identify proteins that are significantly up- or downregulated. Pathway analysis tools are then used to determine if the altered proteins are enriched in specific biological pathways.
-
3. Protocol for Validating Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm that this compound is binding to its intended target, eIF4A, within a cellular context.
-
Principle: The binding of a ligand (this compound) to its target protein (eIF4A) can increase the thermal stability of the protein. CETSA measures this change in thermal stability.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the denatured, precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: The amount of soluble eIF4A at each temperature is detected and quantified, typically by Western blotting or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble eIF4A as a function of temperature. A shift in this curve to higher temperatures in the this compound-treated samples compared to the control indicates that this compound has bound to and stabilized eIF4A.
-
Visualizations
References
- 1. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sectoral.com [sectoral.com]
- 4. Proteomics reveal cap-dependent translation inhibitors remodel the translation machinery and translatome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting EIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Zotatifin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Zotatifin (also known as eFT226).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Storage and Stability
-
Q1: How should I store this compound powder upon receipt?
-
Q2: What is the recommended storage condition for this compound stock solutions?
-
A: For long-term storage, aliquoted stock solutions of this compound should be stored at -80°C and are stable for up to one year.[1][2][3][5] To avoid repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[2][5] For frequent use, some sources indicate that solutions can be stored at 4°C for over a week or at -20°C for one month.[2][5]
-
-
Q3: My this compound solution has been at -20°C for over a month. Is it still usable?
-
A: While long-term storage of stock solutions is recommended at -80°C for up to a year, storage at -20°C is typically advised for a maximum of one month.[2][6][7] Beyond this period, the stability of the compound in solution may be compromised, potentially affecting experimental results. It is advisable to prepare a fresh stock solution for optimal efficacy.
-
-
Q4: Does this compound need to be protected from light?
-
A: While not always explicitly stated, it is a general good laboratory practice to protect chemical compounds from light, especially during storage. Some suppliers ship light-sensitive molecules in amber glass bottles.[5] If your vial is not light-protective, storing it in a dark box or wrapping it in foil is a recommended precautionary measure.
-
Solution Preparation and Handling
-
Q5: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
-
Q6: I am having trouble dissolving this compound in DMSO. What should I do?
-
A: If you encounter solubility issues, sonication is recommended to aid dissolution.[5] Gentle warming of the solution can also be attempted, but care should be taken to avoid degradation of the compound. Always ensure you are using a high-purity, anhydrous grade of DMSO.
-
-
Q7: How do I prepare this compound for in vivo animal experiments?
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A: A common formulation for intravenous injection in animal models consists of a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] Another suggested formulation for injection is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1][3] For oral administration, a homogeneous suspension can be prepared in CMC-NA (carboxymethylcellulose sodium).[1][3] It is critical to prepare these formulations fresh for each use.[1][3][6]
-
-
Q8: The prepared in vivo formulation appears cloudy or has precipitated. What should I do?
-
A: If the solution is a suspension, it should be prepared and used immediately.[5] For clear solutions intended for injection, if precipitation occurs, you can try gentle warming and sonication to redissolve the compound.[6] However, if the precipitate does not dissolve, the formulation should be discarded and a fresh one prepared. When preparing mixed solvent systems, it is recommended to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[5]
-
-
Q9: What personal protective equipment (PPE) should I use when handling this compound?
-
Q10: How should I handle spills of this compound?
-
A: In case of a spill, ensure the area is well-ventilated and evacuate personnel to a safe area if necessary.[4] Use appropriate personal protective equipment.[4] For liquid spills, absorb the solution with an inert material like diatomite or universal binders.[4] For powder spills, carefully sweep or vacuum the material, avoiding dust formation.[4] Decontaminate the spill area and equipment by scrubbing with alcohol.[4] Dispose of the contaminated material according to your institution's guidelines.[4]
-
Quantitative Data Summary
This compound Storage and Stability
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][2][3] |
| In Solvent | -80°C | 1 year | [1][2][3][5] |
| In Solvent | -20°C | 1 month | [2][6][7] |
| In Solvent | 4°C | > 1 week | [5] |
This compound Solubility
| Solvent | Concentration | Notes | Citations |
| DMSO | ~98-180 mg/mL (~201.0 - 369.19 mM) | Sonication recommended; use fresh DMSO | [1][2][5] |
| In vivo Formulation 1 (i.v.) | 5 mg/mL (10.26 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline; Sonication recommended | [5] |
| In vivo Formulation 2 (injection) | 4.9 mg/mL (10.05 mM) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O | [1] |
| In vivo Formulation 3 (oral) | ≥5 mg/mL | Homogeneous suspension in CMC-NA | [1][3] |
| Water | 0.0364 mg/mL | [8] |
Experimental Protocols
General Protocol for Preparing a this compound Stock Solution in DMSO
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration and volume, calculate the required mass of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Vortex the solution to mix.
-
If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.
-
Once fully dissolved, aliquot the stock solution into single-use vials.
-
Store the aliquots at -80°C for long-term storage.
General Protocol for Preparing this compound for In Vivo Intravenous Administration
This protocol is based on a common formulation and should be optimized for specific experimental needs.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add PEG300, Tween 80, and saline (or ddH2O), vortexing gently after each addition to ensure the solution remains clear.
-
The final concentrations of the components should be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
This formulation should be prepared fresh on the day of the experiment and used immediately.[6]
Visualizations
This compound's Mechanism of Action: Inhibition of eIF4A and Translation Initiation
This compound is a selective inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[1][2][9] eIF4A is a critical component of the eIF4F complex, which is essential for the initiation of cap-dependent translation of mRNA into protein.[9] By inhibiting the helicase activity of eIF4A, this compound prevents the unwinding of complex secondary structures in the 5' untranslated regions (5'-UTRs) of certain mRNAs.[9] This leads to a sequence-selective repression of translation, particularly affecting the synthesis of oncoproteins that are crucial for cancer cell growth and survival.[5][10]
Caption: this compound's inhibitory action on the eIF4F complex.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a typical workflow for evaluating the anti-proliferative activity of this compound in cancer cell lines.
Caption: Workflow for an in vitro cell proliferation assay with this compound.
Logical Relationship: Troubleshooting this compound Solubility Issues
This diagram provides a decision-making framework for addressing common solubility problems encountered when preparing this compound solutions.
Caption: Troubleshooting guide for this compound dissolution.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | eFT226 | Selective eIF4A inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 10. firstwordpharma.com [firstwordpharma.com]
Zotatifin Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize dose-response curve experiments involving Zotatifin (eFT226).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[1][2][3] It functions by increasing the affinity between eIF4A and specific polypurine sequence motifs within the 5'-untranslated region (5'-UTR) of certain mRNAs.[1][4] This action forms a stable ternary complex of this compound-eIF4A-mRNA, which stalls the 43S pre-initiation complex, thereby inhibiting the translation of specific proteins.[1][5] This leads to the downregulation of oncoproteins that are crucial for tumor cell growth and survival, such as receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, as well as cell cycle regulators like Cyclin D1.[1][6]
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound primarily impacts signaling pathways that are downstream of receptor tyrosine kinases and are critical for cell proliferation, growth, and survival. These include the PI3K/AKT/mTOR and RAS/ERK pathways.[1][4] By inhibiting the translation of key components in these pathways, this compound can effectively shut down oncogenic signaling. The sensitivity of cancer cells to this compound has been correlated with high basal levels of mTOR activity.[1][4]
Q3: What are typical IC50 or GI50 values for this compound in cancer cell lines?
A3: The potency of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are typically in the low nanomolar range. For instance, in various lymphoma and multiple myeloma cell lines, GI50 values range from 3 to 20 nM.[7] The specific IC50 is cell-line dependent and can be influenced by the underlying genetic drivers of the cancer.[1]
Troubleshooting Guide
Issue 1: High variability between replicates in cell viability assays.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each replicate to prevent settling. Use a calibrated multichannel pipette and ensure all wells are seeded with the same volume and cell number.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or media without cells. Avoid using the outermost wells for experimental data.
-
-
Possible Cause 3: this compound precipitation or instability.
-
Solution: this compound is typically dissolved in DMSO for a stock solution.[8] Ensure the final DMSO concentration in the culture media is consistent across all wells and is at a non-toxic level (typically <0.5%). When diluting this compound, vortex thoroughly at each step. Prepare fresh dilutions for each experiment, as the stability of diluted this compound in aqueous media over long periods may be limited.
-
Issue 2: Dose-response curve does not reach 100% inhibition (incomplete curve).
-
Possible Cause 1: Insufficiently high concentration of this compound.
-
Solution: Extend the concentration range of this compound in your experiment. A wider range of dilutions will help to define the top and bottom plateaus of the curve.
-
-
Possible Cause 2: Intrinsic resistance of the cell line.
-
Solution: The cell line may have intrinsic resistance mechanisms that prevent complete cell death within the timeframe of the assay. Consider extending the incubation time with this compound (e.g., from 48 to 72 hours). Also, confirm the expression of this compound's target, eIF4A, and the presence of downstream signaling pathways in your cell line.
-
-
Possible Cause 3: Assay limitations.
-
Solution: Metabolic assays like MTT or MTS measure metabolic activity, which may not always directly correlate with cell number or viability.[9] Consider using a different assay that measures cell number directly (e.g., crystal violet staining) or a cytotoxicity assay that measures cell death (e.g., LDH release).
-
Issue 3: Inconsistent results in Western blot analysis of downstream signaling proteins.
-
Possible Cause 1: Suboptimal protein extraction.
-
Solution: Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.[1] Ensure complete cell lysis by sonication or mechanical disruption.
-
-
Possible Cause 2: Poor antibody quality or incorrect antibody dilution.
-
Solution: Use validated antibodies specific for your target proteins. Perform antibody titration to determine the optimal concentration that gives a strong signal with minimal background.
-
-
Possible Cause 3: Issues with protein transfer or membrane blocking.
-
Solution: Optimize transfer conditions (time and voltage) for your specific proteins of interest. Ensure adequate blocking of the membrane (e.g., with 5% BSA or non-fat milk) to reduce non-specific antibody binding. For phospho-specific antibodies, BSA is often the preferred blocking agent.
-
Quantitative Data Summary
| Cell Line | Cancer Type | Assay | Endpoint | IC50/GI50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Proliferation | 72 hours | <15 | [7] |
| TMD8 | Lymphoma | Proliferation | 72 hours | 4.1 | |
| SU-DHL-2 | Lymphoma | Proliferation | 72 hours | 3 | |
| HBL1 | Lymphoma | Proliferation | 72 hours | 5.6 | |
| Pfeiffer | Lymphoma | Proliferation | 72 hours | 3.7 | |
| SU-DHL-6 | Lymphoma | Proliferation | 72 hours | 5.3 | |
| SU-DHL-10 | Lymphoma | Proliferation | 72 hours | 7.3 | |
| Ramos | Lymphoma | Proliferation | 72 hours | 4.6 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (considered 100% viability) and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Western Blot Analysis of PI3K/AKT Pathway
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-AKT to total AKT and the loading control.
Visualizations
Caption: this compound inhibits eIF4A, a key component of the eIF4F complex, leading to translational repression of oncoproteins and inhibition of cell growth.
Caption: Experimental workflow for a typical this compound dose-response cell viability assay.
Caption: A logical diagram for troubleshooting common issues in this compound dose-response experiments.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. mdpi.com [mdpi.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Is Your MTT Assay the Right Choice? [promega.jp]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 6. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Zotatifin vs. Silvestrol: A Comparative Analysis of eIF4A Inhibitors
A detailed guide for researchers and drug development professionals on the mechanisms, preclinical and clinical data, and experimental protocols for two prominent eIF4A inhibitors.
Zotatifin (eFT226) and silvestrol are two potent and selective inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the initiation of protein synthesis. By targeting eIF4A, both compounds have demonstrated significant therapeutic potential in oncology and virology by selectively inhibiting the translation of mRNAs encoding key oncoproteins and viral proteins. This guide provides a comprehensive comparative analysis of this compound and silvestrol, presenting their mechanisms of action, summarizing key experimental data, and detailing relevant experimental protocols to aid researchers in the field.
Mechanism of Action: Clamping Down on Translation
Both this compound and silvestrol share a common mechanism of action by targeting eIF4A, a key component of the eIF4F complex. This complex is responsible for unwinding the 5' untranslated regions (5'-UTRs) of mRNAs, a crucial step for ribosome recruitment and the initiation of translation.
This compound acts as a molecular clamp, promoting the binding of eIF4A to specific mRNA sequences that contain polypurine motifs.[1][2] This creates a stable ternary complex of eIF4A-mRNA-zotatifin, which stalls the scanning of the pre-initiation complex and thereby inhibits the translation of select transcripts.[2] This sequence-selective inhibition leads to the downregulation of various oncoproteins, including receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, as well as cell cycle regulators such as Cyclin D1.[2][3]
Silvestrol , a natural product derived from plants of the Aglaia genus, also enhances the affinity of eIF4A for mRNA, effectively locking the helicase onto its substrate and preventing it from participating in the eIF4F complex.[4][5] This leads to a general inhibition of translation initiation, with a preferential effect on mRNAs with complex 5'-UTRs that are highly dependent on eIF4A activity.[5] This mechanism underlies its potent anti-cancer and antiviral activities.[4][5]
Comparative Data Presentation
The following tables summarize the quantitative data available for this compound and silvestrol across various preclinical and clinical studies.
Table 1: In Vitro Anti-Cancer Activity
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| This compound | MDA-MB-231 | Breast Cancer | GI50 < 15 nM | [1] |
| NCI-H1581 | Lung Cancer (FGFR1 amp) | GC50 and apoptosis data available | [2] | |
| NCI-H716 | Colorectal Cancer (FGFR2 amp) | GC50 and apoptosis data available | [2] | |
| Silvestrol | LNCaP | Prostate Cancer | IC50 ~1-7 nM | [6] |
| Various | Lung, Prostate, Breast Cancer | IC50 1-7 nM | [6] | |
| HT-29 | Colon Cancer | Mean GI50 ~3 nM (NCI-60 panel) | [7] | |
| CLL Cells | Chronic Lymphocytic Leukemia | LC50 6.9 nM (72h) | [8] |
Table 2: In Vitro Antiviral Activity
| Compound | Virus | Cell Line | IC90 / EC50 | Reference |
| This compound | SARS-CoV-2 | Vero E6 | IC90 = 37 nM | [1] |
| Silvestrol | MERS-CoV | MRC-5 | EC50 = 1.3 nM | [4] |
| HCoV-229E | MRC-5 | EC50 = 3 nM | [4] | |
| Ebola Virus | Human Macrophages | Potent activity reported | [4] | |
| Hepatitis E Virus | Potent activity reported | [9] | ||
| Zika Virus | Potent activity reported | [9] |
Table 3: Clinical Trial Data for this compound
| Trial Phase | Cancer Type | Combination Therapy | Key Findings | Reference |
| Phase 1/2 | ER+/HER2- Breast Cancer | Abemaciclib + Fulvestrant | Confirmed ORR of 21% in heavily pretreated patients. | [10] |
| Phase 1/2 | ER+/HER2- Breast Cancer | Fulvestrant | Confirmed ORR of 5.9%. | [10] |
| Phase 1b | COVID-19 | Monotherapy | Generally well-tolerated with positive trends in antiviral activity. | [11] |
Note: Silvestrol has undergone extensive preclinical evaluation; however, its progression to clinical trials has been hampered by unfavorable pharmacokinetics.[12] Research is ongoing to develop derivatives with improved drug-like properties.[12]
Signaling Pathways
This compound and silvestrol exert their anti-tumor effects by modulating key signaling pathways that are often dysregulated in cancer. Both compounds have been shown to impact the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.
Caption: Signaling pathways affected by this compound and silvestrol.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate this compound and silvestrol.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound or silvestrol on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or silvestrol for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis
Objective: To assess the effect of this compound or silvestrol on the protein expression levels of target oncoproteins.
Methodology:
-
Cell Lysis: Cells treated with the compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Cyclin D1, p-AKT, total AKT) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified to determine relative protein expression levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound or silvestrol in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound or silvestrol via a specified route (e.g., intravenous injection) and schedule.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Caption: A general experimental workflow for evaluating eIF4A inhibitors.
Conclusion
This compound and silvestrol are potent eIF4A inhibitors with significant promise in cancer and antiviral therapy. While they share a similar mechanism of action, their developmental paths diverge. This compound, a synthetic compound, has progressed to clinical trials, demonstrating encouraging activity in solid tumors, particularly in combination therapies.[10][13] Silvestrol, a natural product, has shown broad and potent preclinical activity but faces challenges with its pharmacokinetic properties that may be addressed through the development of novel derivatives.[12] This comparative guide provides a foundational resource for researchers to understand the key attributes of these two important molecules and to design further investigations into the therapeutic potential of targeting eIF4A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. mdpi.com [mdpi.com]
- 10. onclive.com [onclive.com]
- 11. eFFECTOR reports positive data from trial of this compound for Covid-19 [clinicaltrialsarena.com]
- 12. Silvestrol, a potent anticancer agent with unfavourable pharmacokinetics: Current knowledge on its pharmacological properties and future directions for the development of novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmexec.com [pharmexec.com]
A Comparative Guide to Zotatifin and Other Rocaglate Compounds for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Zotatifin (eFT226), a clinical-stage rocaglate, with other members of this class of natural and synthetic compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting eukaryotic initiation factor 4A (eIF4A).
Abstract
Rocaglates are a class of potent and selective inhibitors of the RNA helicase eIF4A, a critical component of the translation initiation machinery. By clamping eIF4A onto specific polypurine-rich sequences in the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), these compounds effectively stall the scanning of the pre-initiation complex, leading to the inhibition of protein synthesis for a subset of transcripts, including many oncogenes and viral proteins. This compound (eFT226) is a synthetic rocaglate currently under clinical investigation for various cancers. This guide compares the performance of this compound with other notable rocaglates, such as Rocaglamide A, Silvestrol, and CR-31-B, based on available experimental data.
Mechanism of Action: A Shared Strategy
This compound and other rocaglates share a unique mechanism of action. They do not act as traditional competitive inhibitors but rather as "molecular glue," stabilizing the interaction between eIF4A and its RNA substrate.[1][2][3] This leads to the formation of a stable ternary complex (eIF4A-rocaglate-mRNA) on polypurine motifs, which acts as a roadblock for the 43S pre-initiation complex, thereby inhibiting the translation of specific mRNAs.[2][4] This sequence-selective inhibition is a key feature of the rocaglate class.[1][5]
Signaling Pathway and Experimental Workflow
The primary target of rocaglates, eIF4A, is a downstream effector of major oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[2][6] These pathways are frequently hyperactivated in cancer, leading to increased eIF4A activity and the preferential translation of oncogenes required for tumor growth and survival.[2][7] By inhibiting eIF4A, rocaglates can effectively suppress the expression of these cancer-driving proteins.[6]
Caption: Rocaglate mechanism of action targeting eIF4A.
The experimental workflow to assess the activity of rocaglates typically involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for rocaglate evaluation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other rocaglates. Direct comparisons should be interpreted with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Translation Inhibition
| Compound | Assay System | Reporter mRNA | IC50 (nM) | Reference |
| This compound (eFT226) | Krebs-2 extracts | (CAG)-FF/HCV-IRES/Ren | 813 ± 91 | [8] |
| CR-1-31-B | Krebs-2 extracts | (CAG)-FF/HCV-IRES/Ren | 54 ± 4 | [8] |
| This compound (eFT226) | Not Specified | mRNA with 5'-UTR motifs | 2 | [1][5] |
| This compound (eFT226) | Luciferase Reporter Assay | FGFR1 5'-UTR | ~1 | [2] |
| This compound (eFT226) | Luciferase Reporter Assay | FGFR2 5'-UTR | ~4 | [2] |
| This compound (eFT226) | Luciferase Reporter Assay | HER2 5'-UTR | ~1 | [2] |
| This compound (eFT226) | Luciferase Reporter Assay | TUBA 5'-UTR (control) | 36 | [2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50 in nM)
| Compound | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |
| This compound (eFT226) | MDA-MB-231 | Breast Cancer | <15 (GI50) | [9] |
| This compound (eFT226) | TMD8 | B-cell Lymphoma | 4.1 (GI50) | [9] |
| This compound (eFT226) | SU-DHL-2 | B-cell Lymphoma | 3 (GI50) | [9] |
| This compound (eFT226) | HBL1 | B-cell Lymphoma | 5.6 (GI50) | [9] |
| This compound (eFT226) | Pfeiffer | B-cell Lymphoma | 3.7 (GI50) | [9] |
| This compound (eFT226) | SU-DHL-6 | B-cell Lymphoma | 5.3 (GI50) | [9] |
| This compound (eFT226) | Ramos | B-cell Lymphoma | 4.6 (GI50) | [9] |
| Silvestrol | HEK293T | Kidney | 15.9 (CC50) | [10] |
| Silvestrol | Caki-2 | Kidney Cancer | 37.2 (CC50) | [10] |
| Silvestrol | HT-29 | Colon Cancer | 0.7 (CC50) | [10] |
Table 3: Antiviral Activity
| Compound | Virus | Cell Line | EC50 (nM) | Reference |
| This compound (eFT226) | HCoV-229E | MRC-5 | 3.9 | [11] |
| This compound (eFT226) | MERS-CoV | MRC-5 | 4.3 | [11] |
| This compound (eFT226) | SARS-CoV-2 | Vero E6 | 41.6 | [11] |
| Silvestrol | HCoV-229E | MRC-5 | Not specified, but more potent than this compound | [12][13] |
| CR-1-31-B | HCoV-229E | MRC-5 | Not specified, but more potent than this compound | [12][13] |
| CR-1-31-B | SARS-CoV-2 | Vero E6 | ~1.8 | [14] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key methodologies used in the characterization of rocaglates.
In Vitro Translation Assay
-
Objective: To measure the inhibitory effect of a compound on mRNA translation.
-
Methodology:
-
Prepare a cell-free translation system, such as rabbit reticulocyte lysate (RRL) or Krebs-2 cell extract.[3][15]
-
A bicistronic reporter mRNA is often used, containing a cap-dependent luciferase (e.g., Firefly luciferase) and a cap-independent luciferase (e.g., Renilla luciferase driven by an IRES) as an internal control.[16]
-
The translation reaction is initiated in the presence of various concentrations of the test compound or vehicle (DMSO).[15]
-
After incubation at 30°C for a defined period (e.g., 60 minutes), the luciferase activities are measured using a luminometer.[17][18]
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the cap-dependent luciferase activity relative to the vehicle control.[8]
-
Surface Plasmon Resonance (SPR) for Binding Analysis
-
Objective: To quantitatively measure the binding affinity and kinetics of a compound to its target protein and the formation of a ternary complex.
-
Methodology:
-
The target protein (e.g., eIF4A) is immobilized on a sensor chip.[2][19]
-
A solution containing the analyte (e.g., this compound) and an RNA oligo with a polypurine sequence is flowed over the chip surface.[5]
-
The binding events are detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).[5] this compound has been shown to significantly increase the residence time of eIF4A1 on an AGAGAG RNA surface, with Kd values of 0.021 µM in the presence of this compound versus 8.0 µM in its absence.[5][9]
-
Animal Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
-
Methodology:
-
Human cancer cells are cultured and then subcutaneously injected into immunocompromised mice (e.g., NOD/SCID or nude mice).[2][4]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[20]
-
The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., intravenous or intraperitoneal) at a specified dose and schedule.[2][9]
-
Tumor volume and body weight are measured regularly throughout the study.[20]
-
At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.[2][21]
-
Conclusion
This compound and other rocaglates represent a promising class of anti-cancer and antiviral agents with a unique mechanism of action targeting eIF4A-mediated translation. While they share a common mechanism of clamping eIF4A onto polypurine-rich mRNA, there are notable differences in their potency and cytotoxicity profiles. This compound has demonstrated significant anti-tumor activity in preclinical models and is currently being evaluated in clinical trials, particularly in combination therapies for breast cancer.[14] Further head-to-head comparative studies under standardized conditions will be invaluable for elucidating the nuanced structure-activity relationships within the rocaglate class and for guiding the development of next-generation eIF4A inhibitors with improved therapeutic indices.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.protocols.io [content.protocols.io]
- 4. veterinarypaper.com [veterinarypaper.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]
- 12. Frontiers | this compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors [frontiersin.org]
- 13. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 21. Targeting EIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Zotatifin's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zotatifin, a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), and other molecules targeting this critical cellular helicase. We present a summary of experimental data, detailed methodologies for key validation assays, and visualizations to elucidate the underlying molecular pathways and experimental workflows.
Introduction to this compound and its Target, eIF4A
This compound (eFT226) is a potent and selective small molecule inhibitor of eukaryotic initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the initiation of protein synthesis.[1] eIF4A is a component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of messenger RNAs (mRNAs), a critical step for ribosome recruitment and the subsequent translation of the genetic code into proteins.[2][3] Dysregulation of eIF4A activity is implicated in various cancers, as it often leads to the preferential translation of oncogenes that drive tumor growth and survival.[2][3]
This compound exerts its inhibitory effect through a unique mechanism of action. It increases the affinity between eIF4A and specific polypurine RNA sequence motifs within the 5'-UTR of certain mRNAs.[2] This creates a stable ternary complex of this compound-eIF4A-mRNA, which effectively stalls the translation initiation process for these target transcripts, leading to a decrease in the production of oncoproteins such as HER2, FGFR1/2, and Cyclin D1.[2] This mode of action is similar to that of the natural product Rocaglamide A.[2]
Comparative Analysis of eIF4A Inhibitors
The validation of this compound's efficacy and target engagement is often performed in comparison to other known eIF4A inhibitors. These include natural products like Rocaglamide A and Silvestrol, as well as the synthetic inhibitor Hippuristanol. The following tables summarize key performance metrics for these compounds across various cancer cell lines.
Table 1: Comparative in vitro Antiproliferative Activity (GI₅₀, nM) of eIF4A Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (eFT226) GI₅₀ (nM) | Silvestrol IC₅₀ (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | <15[4][5] | ~60 (protein synthesis inhibition)[6] |
| TMD8 | Diffuse Large B-cell Lymphoma | 4.1[1] | - |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | 3[1] | - |
| HBL1 | Diffuse Large B-cell Lymphoma | 5.6[1] | - |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 3.7[1] | - |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 5.3[1] | - |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 7.3[1] | - |
| Ramos | Burkitt's Lymphoma | 4.6[1] | - |
| Jeko1 | Mantle Cell Lymphoma | 7.9[1] | - |
| Mino | Mantle Cell Lymphoma | 11.2[1] | - |
| LNCaP | Prostate Cancer | - | 1-7[7] |
| Various | Lung, Prostate, Breast Cancer | - | 1-7[7] |
Note: Data is compiled from multiple sources and experimental conditions may vary. GI₅₀ refers to the concentration causing 50% growth inhibition, while IC₅₀ here refers to the concentration causing 50% inhibition of a specific process (e.g., protein synthesis or cell viability).
Table 2: Comparative Biochemical and Cellular Activity of eIF4A Inhibitors
| Compound | Target | Mechanism of Action | In vitro Translation IC₅₀ (nM) (AGAGAG motif) | eIF4A-RNA Binding Affinity (Kd, µM) |
| This compound (eFT226) | eIF4A | Stabilizes eIF4A-RNA ternary complex | 1.5[1] | 0.021 (in presence of this compound) vs 8.0 (absence)[4] |
| Rocaglamide A | eIF4A, DDX3 | Clamps eIF4A onto polypurine RNA | - | 33.7 nM (Kd for CpeIF4A–RNA–ATP complex)[3] |
| Silvestrol | eIF4A | eIF4A inhibitor | - | - |
| Hippuristanol | eIF4A | Inhibits eIF4A binding to mRNA | - | - |
Note: This table provides a summary of the mechanism and available biochemical data. Direct comparative values under identical conditions are limited in the public domain.
Experimental Protocols for Target Engagement Validation
Several key experimental techniques are employed to validate the engagement of this compound with its cellular target, eIF4A, and to assess its downstream functional consequences.
Western Blot Analysis of Downstream Target Proteins
Objective: To determine if this compound treatment leads to a dose-dependent decrease in the protein levels of known eIF4A-dependent transcripts.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, BT-474) at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., HER2, FGFR1/2, Cyclin D1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Polysome Profiling
Objective: To assess the effect of this compound on the translation of specific mRNAs by analyzing their association with ribosomes. A shift of an mRNA from heavy polysomes (actively translated) to lighter polysomes or monosomes indicates translational repression.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Prior to harvesting, add cycloheximide to the culture medium to arrest translating ribosomes on the mRNA. Lyse the cells in a buffer containing cycloheximide and RNase inhibitors.
-
Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a linear sucrose gradient (e.g., 10-50%) in an ultracentrifuge tube.
-
Fractionation: Subject the gradients to ultracentrifugation to separate ribosomal subunits, monosomes, and polysomes based on their size. After centrifugation, fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
RNA Extraction: Isolate RNA from each fraction.
-
Analysis (RT-qPCR or RNA-Seq): Analyze the distribution of specific mRNAs across the gradient fractions using reverse transcription-quantitative PCR (RT-qPCR) or by sequencing the RNA from pooled polysomal and sub-polysomal fractions (RNA-Seq). A decrease in the abundance of a target mRNA in the polysomal fractions of this compound-treated cells compared to control cells indicates translational inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To directly demonstrate the binding of this compound to its target protein, eIF4A, in intact cells. Ligand binding typically stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble eIF4A remaining in the supernatant at each temperature using Western blotting or other protein detection methods like ELISA.
-
Analysis: Plot the amount of soluble eIF4A as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound has bound to and stabilized eIF4A.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: this compound's mechanism of action.
Caption: Western Blot experimental workflow.
Caption: Polysome Profiling experimental workflow.
Conclusion
The validation of this compound's target engagement in cells relies on a multi-faceted approach, combining biochemical and cellular assays. The data presented in this guide demonstrates this compound's potent and selective inhibition of eIF4A, leading to the translational repression of key oncoproteins. The detailed experimental protocols provide a framework for researchers to independently verify these findings and to further explore the therapeutic potential of this compound and other eIF4A inhibitors. The comparative data, while compiled from various sources, underscores the promise of this class of molecules in cancer therapy. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparison of these potent anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | eFT226 | Selective eIF4A inhibitor | TargetMol [targetmol.com]
- 6. Silvestrol | CAS:697235-38-4 | Antineoplastic | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
Zotatifin and PI3K/AKT Inhibitors: A Synergistic Combination for Cancer Therapy
A detailed guide for researchers and drug development professionals on the enhanced efficacy of Zotatifin when combined with PI3K/AKT pathway inhibitors, supported by preclinical experimental data.
The combination of this compound (eFT226), a selective eIF4A inhibitor, with inhibitors of the PI3K/AKT signaling pathway has demonstrated significant synergistic anti-tumor activity in preclinical studies. This guide provides a comprehensive comparison of the efficacy of this combination therapy against single-agent treatments, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action and Rationale for Combination
This compound is a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[1][2][3] This complex plays a pivotal role in the initiation of translation of a specific subset of mRNAs, many of which encode for oncoproteins that are crucial for tumor growth and survival, such as receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2.[1][2][3] Dysregulation of these RTKs often leads to the activation of downstream signaling pathways, including the PI3K/AKT and RAS/ERK pathways, which in turn enhance eIF4A activity.[1][2][3] this compound works by increasing the affinity of eIF4A to specific polypurine sequence motifs within the 5'-untranslated regions (5'-UTRs) of these oncogenic mRNAs, effectively stalling the translation initiation process and downregulating oncoprotein expression.[1]
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1] While PI3K and AKT inhibitors are established anti-cancer agents, their efficacy can be limited by resistance mechanisms, often involving the hyperactivation of RTKs.[1] The combination of this compound with PI3K/AKT inhibitors provides a "vertical inhibition" strategy, targeting the same oncogenic pathway at different levels.[1][2][3] This dual approach aims to achieve a more profound and sustained blockade of tumor-driving signals, potentially overcoming resistance and leading to enhanced anti-tumor effects.[1]
Below is a diagram illustrating the signaling pathway and the points of intervention for this compound and PI3K/AKT inhibitors.
References
- 1. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
Preclinical Synergies: Zotatifin in Combination with Fulvestrant for ER+ Breast Cancer
A deep dive into the preclinical evidence supporting the clinical development of zotatifin in combination with fulvestrant for estrogen receptor-positive (ER+) breast cancer reveals a strong mechanistic rationale for this therapeutic strategy. While detailed head-to-head preclinical comparison data with fulvestrant alone remains largely within the purview of the developing company, the foundational science points towards a synergistic effect through the dual targeting of estrogen receptor alpha (ERα) production and function.
This compound (eFT226) is a first-in-class, potent, and sequence-selective inhibitor of the RNA helicase eIF4A.[1][2] Its mechanism of action involves the suppression of the translation of key oncogenes, including those pivotal to the progression of ER+ breast cancer.[1][3] Preclinical models have demonstrated that this compound treatment leads to a simultaneous downregulation of the translation of multiple cancer-driving proteins, including Cyclin D1, CDK4/6, and, critically, ERα itself.[1][4] This direct impact on ERα synthesis provides a compelling basis for its combination with fulvestrant, a selective estrogen receptor degrader (SERD) that binds to and promotes the degradation of the ERα protein.
The combination strategy is therefore designed to attack the ER signaling axis at two distinct points: this compound reduces the production of new ERα protein, while fulvestrant enhances the degradation of existing ERα. This two-pronged assault is anticipated to lead to a more profound and durable suppression of ER-driven tumor growth compared to either agent alone.
Mechanism of Action and Signaling Pathway
This compound's primary target, eIF4A, is a key component of the eIF4F complex, which is responsible for initiating the translation of mRNA into protein.[5][6] The PI3K/AKT/mTOR and RAS/MEK/ERK signaling pathways, often dysregulated in cancer, converge on the eIF4F complex to promote the translation of mRNAs encoding proteins essential for cell growth, proliferation, and survival.[7] By inhibiting eIF4A, this compound selectively hinders the translation of a subset of mRNAs with complex 5' untranslated regions (UTRs), which includes many oncogenes like ERα, Cyclin D1, and CDK4/6.[1][3][4]
Fulvestrant, on the other hand, directly targets the ERα protein. As a SERD, it binds to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This results in a significant reduction in the total cellular levels of ERα, thereby abrogating estrogen-mediated signaling.
The combination of this compound and fulvestrant is hypothesized to create a synergistic antitumor effect by simultaneously inhibiting the synthesis and promoting the degradation of ERα, leading to a more complete shutdown of the ER signaling pathway.
Preclinical and Clinical Landscape
While specific preclinical data directly comparing the this compound and fulvestrant combination to fulvestrant monotherapy in publicly available literature is limited, the preclinical rationale was strong enough to support the initiation of clinical trials.[8][9] The ongoing Phase 1/2 clinical trial (NCT04092673) is evaluating this compound in combination with fulvestrant, as well as in a triplet combination with the CDK4/6 inhibitor abemaciclib, in patients with ER+ metastatic breast cancer.[1][7][10]
Data from these clinical studies, presented at major oncology conferences such as the American Society of Clinical Oncology (ASCO) Annual Meeting and the San Antonio Breast Cancer Symposium (SBCS), have shown promising anti-tumor activity for the combination regimens in heavily pretreated patient populations.[10][11] The FDA has granted Fast Track designation for this compound in combination with fulvestrant and abemaciclib for second- or third-line treatment of ER+/HER2- advanced or metastatic breast cancer, based on a review of both preclinical and clinical data.[8][12]
Experimental Protocols
Detailed experimental protocols for the specific preclinical studies of this compound in combination with fulvestrant are not extensively published. However, based on standard methodologies used in cancer research, the following experimental designs would be typical for evaluating such a combination.
In Vitro Cell-Based Assays
-
Cell Viability and Proliferation Assays: ER+ breast cancer cell lines (e.g., MCF-7, T-47D) would be treated with a matrix of concentrations of this compound and fulvestrant, both alone and in combination. Cell viability would be assessed using assays such as MTT or CellTiter-Glo. The synergistic, additive, or antagonistic effects of the combination would be determined by calculating the Combination Index (CI) using the Chou-Talalay method.
-
Western Blot Analysis: To confirm the mechanism of action, protein lysates from treated cells would be analyzed by western blotting to measure the levels of ERα, Cyclin D1, CDK4/6, and downstream signaling molecules. This would demonstrate the impact of this compound on protein synthesis and the combined effect with fulvestrant on total ERα levels.
-
Colony Formation Assays: The long-term effect of the combination on the clonogenic survival of cancer cells would be evaluated by treating cells for a defined period and then allowing them to form colonies. The number and size of colonies would be quantified to assess the sustained anti-proliferative effects.
In Vivo Xenograft Studies
-
Tumor Growth Inhibition Studies: ER+ breast cancer cells would be implanted into immunocompromised mice to establish xenograft tumors. Once tumors reach a specified size, mice would be randomized to receive vehicle, this compound alone, fulvestrant alone, or the combination of this compound and fulvestrant. Tumor volume and body weight would be measured regularly to assess efficacy and toxicity. At the end of the study, tumors would be excised for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry) to confirm target engagement in the tumor tissue.
Data Presentation
As specific quantitative preclinical data for the this compound and fulvestrant combination is not publicly available, a representative table structure is provided below to illustrate how such data would be presented.
Table 1: In Vitro Synergistic Effects of this compound and Fulvestrant in ER+ Breast Cancer Cell Lines
| Cell Line | Drug(s) | IC50 (nM) | Combination Index (CI) at ED50 |
| MCF-7 | This compound | [Value] | \multirow{3}{}{[Value] (<1 indicates synergy)} |
| Fulvestrant | [Value] | ||
| This compound + Fulvestrant | [Value] | ||
| T-47D | This compound | [Value] | \multirow{3}{}{[Value] (<1 indicates synergy)} |
| Fulvestrant | [Value] | ||
| This compound + Fulvestrant | [Value] |
Table 2: In Vivo Efficacy of this compound and Fulvestrant Combination in an ER+ Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle | [Value] ± [SD] | - |
| This compound | [Value] ± [SD] | [Value] |
| Fulvestrant | [Value] ± [SD] | [Value] |
| This compound + Fulvestrant | [Value] ± [SD] | [Value] |
Visualizations
Signaling Pathway
Caption: this compound and Fulvestrant Signaling Pathway.
Experimental Workflow
Caption: Preclinical Experimental Workflow.
References
- 1. asco.org [asco.org]
- 2. targetedonc.com [targetedonc.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of eFT226 in Subjects With Selected Advanced Solid Tumor Malignancies [clin.larvol.com]
- 8. onclive.com [onclive.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. eFFECTOR Therapeutics Announces New Positive Interim Data [globenewswire.com]
- 11. onclive.com [onclive.com]
- 12. pharmexec.com [pharmexec.com]
The Synergistic Offensive: Zotatifin and CDK4/6 Inhibitors in Cancer Therapy
A new combination strategy is showing significant promise in overcoming resistance and improving outcomes in heavily pretreated cancers, particularly ER+/HER2- breast cancer. This guide provides a detailed comparison of the synergistic effects of Zotatifin (eFT226), a novel eIF4A inhibitor, with established CDK4/6 inhibitors, supported by the latest clinical and preclinical data.
For researchers and drug development professionals, the combination of this compound and CDK4/6 inhibitors represents a compelling approach to target cancer growth and survival through complementary mechanisms. This compound, a selective inhibitor of the RNA helicase eIF4A, targets the very production of oncoproteins, while CDK4/6 inhibitors halt the cell's division cycle. Their combined action appears to create a potent anti-tumor effect, particularly in patients who have developed resistance to prior therapies.
Mechanism of Action and Synergy
This compound exerts its effect by inhibiting the eukaryotic translation initiation factor 4A (eIF4A).[1] This RNA helicase is crucial for unwinding the 5'-untranslated region of specific mRNAs, a necessary step for their translation into proteins.[2][3] By binding to eIF4A and specific mRNA sequences, this compound selectively blocks the translation of a network of key cancer-driving proteins.[4] Preclinical and clinical studies have shown that these proteins include Cyclins D and E, CDK2, CDK4, and CDK6, Estrogen Receptor alpha (ERα), KRAS, and various Receptor Tyrosine Kinases (RTKs) like HER2.[5][6][7][8][9][10]
CDK4/6 inhibitors (e.g., abemaciclib, palbociclib, ribociclib) are a standard of care in ER+ breast cancer.[11] They function by blocking the activity of Cyclin-Dependent Kinases 4 and 6, which are essential for the G1-S phase transition in the cell cycle, thereby arresting cell proliferation.
The synergy between this compound and CDK4/6 inhibitors stems from a multi-pronged attack:
-
Vertical Pathway Inhibition: this compound's downregulation of Cyclin D and CDK4/6 directly depletes the targets of CDK4/6 inhibitors, enhancing their cell cycle arrest effect.[6][7] This represents a vertical inhibition of the PI3K/AKT/eIF4F pathway.[3]
-
Overcoming Resistance: Cancers often develop resistance to CDK4/6 inhibitors.[12] this compound can counteract these resistance mechanisms by suppressing the production of proteins implicated in resistance, such as key RTKs.[3][12]
-
Broad Oncoprotein Suppression: By targeting multiple oncogenes simultaneously (including ERα, CDKs, and KRAS), this compound may be particularly effective in the heterogeneous, heavily pretreated tumors that have developed resistance through various genetic alterations.[1][13]
Caption: Synergistic mechanism of this compound and CDK4/6 inhibitors.
Clinical Performance: The Phase 1/2 Trial (NCT04092673)
The primary clinical evidence for this combination comes from a multi-cohort Phase 1/2 study evaluating this compound in advanced solid tumors. The expansion cohorts focusing on heavily pretreated ER+ metastatic breast cancer patients who had progressed on prior therapies, including a CDK4/6 inhibitor, are particularly relevant.[1][4][13][14]
The U.S. FDA has granted Fast Track designation for the triplet combination of this compound, fulvestrant, and abemaciclib for second- or third-line treatment of ER+/HER2- advanced or metastatic breast cancer that has progressed after endocrine therapy and a CDK4/6 inhibitor.[5][7][15]
Table 1: Efficacy Data from the NCT04092673 Expansion Cohorts
| Parameter | This compound + Fulvestrant (Doublet) | This compound + Fulvestrant + Abemaciclib (Triplet) |
| Patient Population | Heavily pretreated ER+ mBC (Median 7 prior lines) | Heavily pretreated ER+ mBC (Median 4 prior lines) |
| N (Evaluable) | 17 | 19 |
| Confirmed ORR | 5.9% (1 Partial Response)[1][13] | 21% (4 Partial Responses)[1][13] |
| Unconfirmed ORR | N/A | 26%[1][9] |
| Stable Disease | 35%[7][13] | 47%[7][13] |
| Disease Control Rate | 41%[1][7] | 74%[1][7] |
| Median PFS | Not Reported | 7.4 months[9][12] |
ORR: Objective Response Rate; mBC: metastatic Breast Cancer; PFS: Progression-Free Survival. Data as of ASCO 2023 and SABCS 2023 presentations.
Notably, responses in the triplet cohort were observed in patients who had previously received multiple CDK4/6 inhibitors, fulvestrant, and chemotherapy, and in those with known resistance mutations like PIK3CA and ESR1.[1]
Table 2: Safety and Tolerability Profile (Triplet Combination)
| Treatment-Emergent Adverse Events (Any Grade) | Percentage of Patients |
| Diarrhea | 80% |
| Nausea | 75% |
| Vomiting | 55% |
| Fatigue | 55% |
| Dysgeusia (altered taste) | 40% |
Most adverse events were Grade 1 or 2 and considered manageable.[1][9] Nausea and fatigue were the most common AEs attributed to this compound, while diarrhea was consistent with abemaciclib's known side effects.[1][13]
Experimental Protocols and Methodologies
Evaluating the synergy between therapeutic agents requires a systematic approach. Preclinical studies underpinning the this compound and CDK4/6 inhibitor combination likely employed the following standard methodologies.
1. In Vitro Synergy Assessment:
-
Cell Viability Assays: Cancer cell lines (e.g., HER2-amplified, FGFR-driven) are treated with this compound and a CDK4/6 inhibitor, both as single agents across a dose range and in combination at fixed ratios. Cell viability is measured after a set period (e.g., 72 hours) using assays like CellTiter-Glo®.
-
Synergy Calculation: The combination benefit is quantified using software like CalcuSyn or CompuSyn.[3] These programs calculate a Combination Index (CI), where a CI value less than 0.9 is defined as synergistic.[3]
-
Western Blot Analysis: To confirm the mechanism of action, protein lysates from treated cells are analyzed to measure the expression levels of target proteins (e.g., Cyclin D1, p-AKT, HER3, ERα) and downstream markers of apoptosis (e.g., cleaved PARP).[3][16]
2. In Vivo Efficacy Studies:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, a CDK4/6 inhibitor, the combination, or a vehicle control.
-
Efficacy Endpoints: Tumor growth is monitored over time. Key endpoints include tumor growth inhibition (TGI), tumor regression, and overall survival of the animals.
Caption: A typical experimental workflow for evaluating drug synergy.
Conclusion and Future Directions
The combination of the eIF4A inhibitor this compound with CDK4/6 inhibitors presents a robust and promising strategy, particularly for heavily pretreated ER+ breast cancer patients who have exhausted standard therapeutic options. Clinical data demonstrates that the triplet regimen with abemaciclib and fulvestrant is well-tolerated and can induce durable responses and meaningful progression-free survival.[9][13] The mechanism of synergy, involving the simultaneous suppression of oncoprotein production and cell cycle arrest, provides a strong rationale for its efficacy in overcoming resistance.
The field is expanding, with new investigator-sponsored trials planned to evaluate this compound in combination with abemaciclib and letrozole for ER+ endometrial cancer and low-grade serous ovarian cancer, further exploring the potential of this synergistic approach in other malignancies.[12]
References
- 1. onclive.com [onclive.com]
- 2. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1/2 dose expansion study evaluating first-in-class eIF4A inhibitor this compound in patients with ER+ metastatic breast cancer. - ASCO [asco.org]
- 5. pharmexec.com [pharmexec.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Concurrent Use of Medications with Potential Drug–Drug Interactions: Real-World Analysis of Patients Treated with CDK4/6 Inhibitors [jhoponline.com]
- 12. biospace.com [biospace.com]
- 13. onclive.com [onclive.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Study of eFT226 in Subjects With Selected Advanced Solid Tumor Malignancies [clin.larvol.com]
- 16. researchgate.net [researchgate.net]
Zotatifin's In Vivo Anti-Tumor Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Zotatifin (eFT226), a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), has demonstrated significant anti-tumor activity in various preclinical in vivo models. This guide provides an objective comparison of this compound's performance against alternative therapeutic agents, supported by experimental data, to validate its potential as a potent anti-cancer agent.
Mechanism of Action: Targeting the Translation Machinery
This compound exerts its anti-tumor effects by selectively inhibiting eIF4A, an RNA helicase that is a critical component of the eIF4F complex.[1][2][3] This complex is responsible for unwinding the 5' untranslated region (UTR) of mRNAs, a crucial step for the initiation of translation. Many oncogenes, including receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, possess complex 5'-UTR structures and are highly dependent on eIF4A activity for their translation.[1][2] this compound stabilizes the interaction between eIF4A and specific polypurine motifs within the 5'-UTRs of these oncogenic transcripts, thereby stalling the translation process and leading to the downregulation of oncoprotein expression.[1][2] This targeted approach ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2]
Below is a diagram illustrating the signaling pathway affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Zotatifin: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotatifin (eFT226) is a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the translation of a subset of mRNAs, many of which encode for oncoproteins.[1][2] By forming a stable ternary complex with eIF4A and specific polypurine motifs in the 5'-untranslated region (5'-UTR) of target mRNAs, this compound effectively stalls the translation initiation process, leading to the downregulation of key cancer-driving proteins.[1] This unique mechanism of action has positioned this compound as a promising therapeutic agent across a spectrum of cancers. This guide provides a comparative overview of this compound's efficacy in different cancer types, supported by preclinical and clinical data.
Mechanism of Action: Targeting the eIF4A-Dependent Translational Machinery
This compound's anti-tumor activity stems from its ability to selectively inhibit eIF4A, a key component of the eIF4F complex. The eIF4F complex is responsible for unwinding the secondary structure in the 5'-UTR of mRNAs, a critical step for ribosome scanning and translation initiation. Many oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/ERK pathways, converge on the eIF4F complex to promote the translation of proteins essential for cell growth, proliferation, and survival.[1][2] this compound's inhibition of eIF4A leads to a reduction in the protein levels of several key oncoproteins, including receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, cell cycle regulators such as Cyclin D1, and anti-apoptotic proteins.[1][3]
References
- 1. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
Navigating the Labyrinth of Zotatifin Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the battle against cancer, understanding and overcoming therapeutic resistance is a paramount challenge. Zotatifin (eFT226), a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), has shown promise by targeting the translation of key oncoproteins. However, the emergence of acquired resistance can limit its long-term efficacy. This guide provides a comparative analysis of the known and putative mechanisms of acquired resistance to this compound, offering experimental data from preclinical and clinical studies to inform future research and therapeutic strategies.
Core Mechanisms of Acquired Resistance to eIF4A Inhibition
While dedicated studies on cell lines with acquired resistance specifically to this compound are not yet prevalent in the public domain, extensive research on closely related eIF4A inhibitors, such as silvestrol, has illuminated a key resistance pathway. Furthermore, preclinical studies with this compound have suggested other potential mechanisms of intrinsic and acquired resistance.
The NRF2 Signaling Pathway: A Prime Suspect
The most robustly identified mechanism of resistance to eIF4A inhibitors involves the hyperactivation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1] NRF2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is targeted for degradation by an E3 ubiquitin ligase complex containing Kelch-like ECH-associated protein 1 (KEAP1), Cullin-3 (CUL3), and CAND1.
Mechanism of Resistance:
Genomic alterations, specifically loss-of-function mutations in KEAP1, CUL3, or CAND1, can disrupt the degradation of NRF2, leading to its stabilization and accumulation.[1] Activated NRF2 then drives the expression of a suite of cytoprotective genes. This confers resistance to eIF4A inhibitors by augmenting global protein synthesis, thereby compensating for the translational repression induced by the drug.[1] Interestingly, some research also suggests that this compound may induce the translational loss of NRF2, sensitizing cells to ferroptosis, indicating a complex interplay.[2]
On-Target Mutations in eIF4A1
As with many targeted therapies, mutations in the drug's direct target can confer resistance. For eIF4A inhibitors, mutations in the EIF4A1 gene have been identified that may reduce drug binding and efficacy.
Mechanism of Resistance:
Specific missense mutations in EIF4A1 (e.g., F163L) have been shown to rescue the anti-proliferative activity of this compound.[3] These mutations likely alter the conformation of the eIF4A protein, preventing this compound from effectively "clamping" it onto the mRNA, thus allowing translation to proceed.
Alterations in Upstream Signaling Pathways (e.g., PTEN loss)
The efficacy of this compound is correlated with the activation state of the PI3K/AKT/mTOR pathway, which in turn activates eIF4A.[4][5] Alterations in this pathway that reduce dependence on eIF4A can therefore lead to intrinsic or acquired resistance.
Mechanism of Resistance:
Preclinical models have shown that tumors with loss-of-function mutations in the tumor suppressor PTEN are less sensitive to this compound.[4][5] PTEN loss leads to hyperactivation of AKT, but this does not always result in a corresponding increase in mTOR-mediated eIF4A activation.[4] This uncoupling may render the cells less dependent on the specific oncogenic transcripts that are most sensitive to this compound's inhibitory action.
Quantitative Data Comparison
The following tables summarize hypothetical yet plausible experimental data, illustrating the expected quantitative differences between this compound-sensitive and this compound-resistant cancer cell lines.
Table 1: In Vitro Sensitivity to this compound
| Cell Line Model | Genetic Background | This compound GI50 (nM) |
| Parental (Sensitive) | Wild-type KEAP1 | 10 |
| Resistant Clone 1 | KEAP1 loss-of-function mutation | 250 |
| Resistant Clone 2 | EIF4A1 F163L mutation | 180 |
| Parental (Sensitive) | PTEN Wild-type | 15 |
| Resistant (Intrinsic) | PTEN null | 120 |
Table 2: NRF2 Pathway Activation Status
| Cell Line Model | Genetic Background | Relative NRF2 Protein Level | Relative NQO1 mRNA Level (NRF2 target) |
| Parental (Sensitive) | Wild-type KEAP1 | 1.0 | 1.0 |
| Resistant Clone 1 | KEAP1 loss-of-function mutation | 8.5 | 12.0 |
Overcoming this compound Resistance: Alternative and Combination Strategies
Current research points towards combination therapies as the most effective strategy to overcome or preempt resistance to this compound.
1. Vertical Pathway Inhibition: Combining this compound with inhibitors of the PI3K/AKT/mTOR pathway (e.g., Alpelisib, Ipatasertib) can create a synergistic anti-tumor effect.[6] This "vertical inhibition" strategy simultaneously blocks the upstream activation of eIF4A and eIF4A itself, reducing the chances of bypass through pathway reactivation.[6]
2. Targeting Parallel Pathways: In cancers driven by specific mutations, such as KRAS-mutant NSCLC, combining this compound with inhibitors of parallel signaling pathways (e.g., MEK inhibitors like trametinib) has shown to be effective.[7]
3. Combination with Standard of Care: In ER+ breast cancer, this compound is being clinically evaluated in combination with fulvestrant and the CDK4/6 inhibitor abemaciclib.[8] This approach targets multiple oncogenic drivers simultaneously and has shown promising activity in heavily pretreated patients.[8]
Table 3: Efficacy of Combination Strategies in this compound-Resistant Models (Hypothetical Data)
| Cell Line Model (Resistant) | Treatment | Tumor Growth Inhibition (%) |
| KEAP1 mutant | This compound alone | 15 |
| KEAP1 mutant | This compound + PI3K inhibitor | 75 |
| PTEN null | This compound alone | 20 |
| PTEN null | This compound + AKT inhibitor | 80 |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Determine Initial Sensitivity: Culture the parental cancer cell line of interest (e.g., MDA-MB-231 breast cancer) and determine the GI50 (concentration causing 50% growth inhibition) of this compound using a 72-hour cell viability assay (e.g., CellTiter-Glo®).
-
Dose Escalation: Continuously culture parental cells in the presence of this compound, starting at a concentration equal to the GI50.
-
Stepwise Increase: Once the cells have resumed a normal proliferation rate, increase the this compound concentration by 1.5- to 2-fold.
-
Selection and Expansion: A significant portion of cells will likely die. Allow the surviving cells to repopulate the culture.
-
Iteration: Repeat steps 3 and 4 for several months. The goal is to achieve a resistant cell line that can proliferate in a this compound concentration that is at least 10-fold higher than the initial GI50.
-
Cryopreservation: At each successful concentration increase, cryopreserve a batch of cells for future reference and to avoid loss of the culture.
-
Validation: Confirm the resistance phenotype by performing a this compound dose-response curve and comparing the GI50 of the resistant line to the parental line.
Western Blot for NRF2 Pathway Proteins
Objective: To quantify the protein levels of NRF2 and its downstream target NQO1 in sensitive vs. resistant cells.
Methodology:
-
Cell Lysis: Harvest equal numbers of parental and this compound-resistant cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto a 4-20% Tris-Glycine gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NRF2, NQO1, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ, normalizing to the loading control.
Visualizing the Pathways and Workflows
References
- 1. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRF2 translation block by inhibition of cap-dependent initiation sensitizes lymphoma cells to ferroptosis and CAR-T immunotherapy | bioRxiv [biorxiv.org]
- 3. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Oncogene mRNA Translation in B-Cell Malignancies with eFT226, a Potent and Selective Inhibitor of eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cotargeting a MYC/eIF4A-survival axis improves the efficacy of KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
